Prmt5-IN-9
Description
Properties
Molecular Formula |
C25H23F3N6O |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(7R)-4,5,6,7-tetrahydro-1H-indazol-7-yl]-N-[[5-(trifluoromethyl)-2-pyridinyl]methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C25H23F3N6O/c1-14-9-17-10-15(5-8-20(17)32-23(14)29)24(35)34(21-4-2-3-16-11-31-33-22(16)21)13-19-7-6-18(12-30-19)25(26,27)28/h5-12,21H,2-4,13H2,1H3,(H2,29,32)(H,31,33)/t21-/m1/s1 |
InChI Key |
ZDDPOIHQWSXGDO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@@H]4CCCC5=C4NN=C5)N=C1N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C4CCCC5=C4NN=C5)N=C1N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PRMT5-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-9. The content herein is curated for professionals in the fields of oncology research, drug discovery, and molecular biology, offering a comprehensive overview of the inhibitor's function, supported by quantitative data, experimental methodologies, and visual representations of its biological interactions.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. PRMT5, in complex with its cofactor MEP50 (methylosome protein 50), is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks. Dysregulation and overexpression of PRMT5 have been implicated in various cancers, making it a compelling therapeutic target. Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.
This compound: A Novel Inhibitor
This compound is a novel and potent inhibitor of PRMT5. While detailed public information regarding its specific binding mode and extensive cellular effects is limited, its high potency is demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50). This guide synthesizes available data with established knowledge of PRMT5 inhibitor mechanisms to provide a comprehensive understanding.
Quantitative Inhibitory Activity
The primary quantitative measure of this compound's potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of PRMT5 by 50%.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PRMT5 | 0.01 |
Core Mechanism of Action
While the specific binding mode of this compound is not publicly detailed, PRMT5 inhibitors typically function through one of several mechanisms:
-
S-adenosylmethionine (SAM) Competitive Inhibition: These inhibitors bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor and thereby blocking the methyltransferase activity.
-
Substrate Competitive Inhibition: These compounds compete with the protein substrate for binding to the active site of PRMT5.
-
Protein-Protein Interaction (PPI) Inhibition: These inhibitors disrupt the interaction between PRMT5 and its essential cofactor, MEP50, which is necessary for full enzymatic activity.
Given its high potency, this compound is likely a highly specific binder to one of these key sites on the PRMT5 enzyme. The downstream consequence of this inhibition is a global reduction in symmetric dimethylarginine marks on PRMT5 substrates.
Impact on Histone Methylation
A primary function of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression. Inhibition of PRMT5 by compounds like this compound is expected to lead to a decrease in these repressive histone marks, resulting in the altered expression of genes involved in cell cycle regulation and tumor suppression.
Disruption of RNA Splicing
PRMT5 plays a crucial role in the maturation of spliceosomes by methylating Sm proteins (SmB, SmD1, and SmD3). This process is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs). Inhibition of PRMT5 can lead to defects in pre-mRNA splicing, resulting in the production of aberrant proteins and ultimately triggering cell death.
Downstream Signaling Pathways Affected by PRMT5 Inhibition
Inhibition of PRMT5 has been shown to impact several key signaling pathways that are critical for cancer cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: PRMT5 can regulate the PI3K/AKT pathway. Inhibition of PRMT5 can lead to decreased phosphorylation of AKT and its downstream targets, thereby suppressing cell growth and survival signals.
-
ERK1/2 Pathway: The ERK1/2 signaling cascade is another pathway influenced by PRMT5 activity. Depending on the cellular context, PRMT5 can either promote or suppress this pathway.
-
p53 Pathway: PRMT5 inhibition can lead to the activation of the p53 tumor suppressor pathway. This can occur through the regulation of MDM4 splicing, a negative regulator of p53.
The following diagram illustrates the central role of PRMT5 and the points of intervention by an inhibitor like this compound.
Caption: General mechanism of PRMT5 inhibition by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay (Homogeneous Assay)
This assay quantifies the enzymatic activity of PRMT5 by detecting the product of the methylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the PRMT5/MEP50 enzyme complex, a biotinylated histone peptide substrate (e.g., H4), and the methyl donor SAM in an assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for methylation to occur.
-
Detection: A detection reagent, often involving a specific antibody that recognizes the methylated substrate and a secondary detection system (e.g., AlphaLISA or HTRF), is added.
-
Signal Measurement: The signal, which is proportional to the amount of methylated product, is read on a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Prmt5-IN-9: A Technical Deep Dive into its Discovery and Synthesis
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of epigenetic modulators and their therapeutic applications, particularly in oncology.
Introduction: The Role of PRMT5 in Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in a variety of diseases, most notably in cancer, where its overexpression is often correlated with poor prognosis. This has positioned PRMT5 as a compelling therapeutic target for the development of novel anti-cancer agents.
A significant breakthrough in targeting PRMT5 has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA). MTA can then bind to PRMT5, creating a unique conformational state that can be selectively targeted by a class of drugs known as MTA-cooperative inhibitors. This approach offers a promising therapeutic window for treating MTAP-deleted cancers while sparing normal tissues.
Discovery of this compound: An MTA-Cooperative Inhibitor
This compound was discovered through a dedicated research program aimed at identifying potent and selective MTA-cooperative inhibitors of PRMT5. The discovery process, as detailed in patent WO2021163344A1, involved the screening and optimization of a novel chemical scaffold. This compound, identified as "Example 9" within the patent, emerged as a lead compound due to its exceptional potency and selectivity.
Mechanism of Action
This compound functions as an MTA-cooperative inhibitor. In MTAP-deleted cancer cells where MTA levels are elevated, this compound binds to the MTA-bound PRMT5 complex with high affinity, effectively shutting down its methyltransferase activity. This selective inhibition in cancer cells, while having minimal effect on normal cells with functional MTAP and low MTA levels, forms the basis of its therapeutic potential.
A Technical Guide to the Role of PRMT5 Inhibition in Cancer Research: A Focus on GSK3326595
Disclaimer: The compound "Prmt5-IN-9" requested in the prompt is not identifiable in publicly available scientific literature or databases. Therefore, this guide focuses on a well-characterized, clinically evaluated PRMT5 inhibitor, GSK3326595 , as a representative example to fulfill the detailed requirements of the request.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins, PRMT5 plays a critical role in numerous cellular processes that are often dysregulated in cancer.[1][2] These processes include gene transcription, mRNA splicing, DNA damage response, and the regulation of key signaling pathways.[3][4][5] Upregulation of PRMT5 is observed in a wide array of malignancies, including lymphomas, breast, lung, and colorectal cancers, and often correlates with poor patient prognosis.[6] This has spurred the development of small molecule inhibitors aimed at attenuating its enzymatic activity.
GSK3326595 is a potent, selective, and reversible small molecule inhibitor of PRMT5.[7][8] Its mechanism of action involves binding to the substrate recognition site of PRMT5, thereby preventing the methylation of its targets.[1] A key consequence of PRMT5 inhibition by GSK3326595 is the modulation of mRNA splicing, which can lead to the activation of tumor suppressor pathways, such as the p53 pathway, through alternative splicing of the p53 regulator, MDM4.[9][] This guide provides an in-depth technical overview of the role of PRMT5 inhibition in cancer research, using GSK3326595 as a central example. It covers its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and the key signaling pathways involved.
Quantitative Data
The following tables summarize the available quantitative data for the PRMT5 inhibitor GSK3326595 and related compounds, providing insights into its biochemical potency, cellular activity, and clinical efficacy.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Compound | Assay Type | Target/Substrate | IC50 (nM) | Cell Line | Reference |
| GSK3326595 | Biochemical | PRMT5/MEP50 (Histone H4 peptide) | 5.9 - 19.7 | - | [9] |
| GSK3326595 | Biochemical | PRMT5/MEP50 (SmD3 peptide) | 5.9 - 19.7 | - | [9] |
| EPZ015666 | Biochemical | PRMT5/MEP50 | 22 | - | [2] |
| Compound 20 | Biochemical | PRMT5 | 4.2 | - | [] |
| GSK3326595 | Cellular (sDMA) | Endogenous substrates | Dose-dependent decrease | Z-138 | [9] |
| GSK3326595 | Proliferation | Various lymphoma & breast cancer | Potent inhibition | Z-138, MCF-7, etc. | [9] |
Table 2: Preclinical In Vivo Efficacy of GSK3326595
| Cancer Model | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Z-138 Mantle Cell Lymphoma Xenograft | 25 mg/kg BID | 52.1% | Statistically significant dose-dependent anti-tumor effect. | [11] |
| Z-138 Mantle Cell Lymphoma Xenograft | 50 mg/kg BID | 88.0% | Dose-dependent decrease in tumor sDMA levels. | [11] |
| Z-138 Mantle Cell Lymphoma Xenograft | 100 mg/kg BID | 106.1% | Treatment holiday showed durable response. | [11] |
| Z-138 Mantle Cell Lymphoma Xenograft | 200 mg/kg QD | 102.8% | QD dosing also effective. | [11] |
| REC-1 Mantle Cell Lymphoma Xenograft (p53 mutant) | 100 mg/kg BID | 55% | Reduced activity in p53 mutant model. | [11] |
Table 3: Clinical Efficacy of GSK3326595 (Phase 1 METEOR-1 Trial)
| Tumor Type | Number of Patients (n) | Overall Response Rate (ORR) | Key Responses | Reference |
| Adenoid Cystic Carcinoma | 50 | - | 2 Partial Responses (PR) | [12] |
| ER-positive Breast Cancer | 47 | - | 1 Partial Response (PR) | [12] |
| Non-Hodgkin Lymphoma | 29 | 10% | 2 Complete Responses (CR) | [12] |
Table 4: Clinical Efficacy of GSK3326595 (Phase I/II in Myeloid Neoplasms)
| Disease | Number of Patients (n) | Clinical Benefit Rate (CBR) | Key Responses | Reference |
| Relapsed/Refractory Myeloid Neoplasms | 30 | 17% | 1 marrow CR (mCR), 4 Stable Disease (SD) >8 weeks | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize PRMT5 inhibitors like GSK3326595.
PRMT5/MEP50 Biochemical Activity Assay (Radiometric)
This protocol is adapted from standard radiometric methyltransferase assays used for inhibitor screening.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of purified human PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Histone H4 peptide (e.g., H4 (1-15)-Biotin) or other suitable substrate.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[13]
-
Test compound (e.g., GSK3326595) serially diluted in DMSO.
-
Stop Solution: Trichloroacetic acid (TCA) or S-adenosyl-L-homocysteine (SAH).
-
Filter plates (e.g., phosphocellulose).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme (e.g., 5 nM), and the histone H4 peptide substrate (e.g., 40 nM).[14]
-
Add serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).[14]
-
Incubate the plate at 30°C for a defined period (e.g., 90 minutes) within the linear range of the reaction.[13]
-
Terminate the reaction by adding stop solution.
-
Transfer the reaction mixture to a filter plate to capture the [³H]-methylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This protocol is used to assess the pharmacodynamic effect of a PRMT5 inhibitor on its target in a cellular context.
-
Objective: To measure the levels of total cellular sDMA in cancer cells following treatment with a test compound.
-
Materials:
-
Cancer cell line of interest (e.g., Z-138, MCF-7).[15]
-
Cell culture medium and supplements.
-
Test compound (e.g., GSK3326595).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-sDMA motif antibody, loading control antibody (e.g., anti-GAPDH or anti-β-actin).[16]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound or DMSO for a specified duration (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[17]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes.[17]
-
Separate protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify band intensities to determine the relative reduction in sDMA levels.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of a PRMT5 inhibitor.
-
Objective: To assess the in vivo efficacy of a test compound in a subcutaneous tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cancer cell line (e.g., Z-138 mantle cell lymphoma).[11]
-
Matrigel or PBS for cell suspension.
-
Test compound (e.g., GSK3326595) formulated for oral gavage (e.g., in 0.5% HPMC).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5-10 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., 100 mg/kg, twice daily (BID), by oral gavage).[11]
-
Measure tumor volumes with calipers (Volume = (Length x Width²)/2) and record mouse body weights 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21 days).[11]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., sDMA western blot).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for inhibitor characterization.
Signaling Pathways
// Nodes PRMT5 [label="PRMT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3326595 [label="GSK3326595", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Splicing [label="mRNA Splicing\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM4 [label="MDM4\n(Alternative Splicing)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_AKT [label="EGFR/PI3K/Akt\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones (H3, H4)\n(sDMA)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcriptional\nRepression/Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorSuppressorGenes [label="Tumor Suppressor\nGenes (Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oncogenes [label="Oncogenes\n(Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GSK3326595 -> PRMT5 [arrowhead=tee, color="#202124"]; PRMT5 -> Splicing [label=" regulates", fontsize=8, fontcolor="#5F6368"]; PRMT5 -> EGFR_AKT [label=" regulates", fontsize=8, fontcolor="#5F6368"]; PRMT5 -> Histones [label=" methylates", fontsize=8, fontcolor="#5F6368"]; Splicing -> MDM4; MDM4 -> p53 [arrowhead=tee]; p53 -> p21; p21 -> CellCycleArrest; p53 -> Apoptosis; EGFR_AKT -> Proliferation; Histones -> Transcription; Transcription -> TumorSuppressorGenes; Transcription -> Oncogenes; CellCycleArrest -> Proliferation [arrowhead=tee]; Apoptosis -> Proliferation [arrowhead=tee]; TumorSuppressorGenes -> Proliferation [arrowhead=tee]; Oncogenes -> Proliferation; } .dot Caption: Key signaling pathways modulated by PRMT5 inhibition.
Experimental Workflow
// Nodes start [label="Start:\nIdentify PRMT5\nas a Target", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="1. Biochemical Assay\n(e.g., Radiometric)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_pd [label="2. Cellular PD Assay\n(sDMA Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_prolif [label="3. Cellular Proliferation\nAssay (e.g., MTT/CTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="4. In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_pd [label="5. In Vivo PK/PD\n(Plasma/Tumor Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tox [label="6. Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; clinical [label="7. Clinical Trials\n(Phase I/II)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> biochem [color="#202124"]; biochem -> cellular_pd [label="Lead Compound", fontsize=8, fontcolor="#5F6368", color="#202124"]; cellular_pd -> cellular_prolif [color="#202124"]; cellular_prolif -> invivo [label="Candidate Selection", fontsize=8, fontcolor="#5F6368", color="#202124"]; invivo -> pk_pd [color="#202124"]; pk_pd -> tox [color="#202124"]; tox -> clinical [label="IND Enabling", fontsize=8, fontcolor="#5F6368", color="#202124"]; } .dot Caption: Workflow for PRMT5 inhibitor characterization.
Conclusion
The inhibition of PRMT5 represents a promising strategy in cancer therapy, targeting a key enzyme involved in fundamental cellular processes that drive tumorigenesis. GSK3326595 serves as a valuable tool and clinical candidate that has helped to elucidate the therapeutic potential and biological consequences of PRMT5 inhibition. Preclinical data robustly demonstrate its ability to inhibit PRMT5 activity, leading to anti-proliferative effects and tumor growth inhibition, particularly in hematological malignancies. While clinical activity as a monotherapy has been modest, the findings from trials like METEOR-1 have provided crucial insights into responsive tumor types and the safety profile of this class of drugs.[6][12] Future research will likely focus on identifying predictive biomarkers to select patient populations who will benefit most from PRMT5 inhibition and exploring rational combination therapies to enhance efficacy and overcome resistance. The technical methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of PRMT5 inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Prmt5-IN-9 as a Chemical Probe for PRMT5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a key role in a multitude of processes including gene transcription, RNA splicing, and signal transduction. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-9 is a novel small molecule inhibitor of PRMT5, serving as a chemical probe to investigate the biological functions of this enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, and outlines experimental protocols for its use.
Biochemical and Cellular Activity of this compound
This compound has been identified as a potent inhibitor of PRMT5. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value | Reference |
| Biochemical IC50 | 0.01 µM |
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cellular function through various signaling pathways. Understanding these pathways is crucial for contextualizing the effects of this compound. PRMT5 has been shown to be involved in the regulation of key cellular processes through its methyltransferase activity.
Diagram: Overview of PRMT5-Mediated Signaling
Caption: PRMT5 signaling overview.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize PRMT5 inhibitors. These should be adapted and optimized for specific experimental conditions and cell types.
Biochemical Assay for PRMT5 Activity
This protocol outlines a common method to determine the in vitro enzymatic activity of PRMT5.
Diagram: Biochemical Assay Workflow
Caption: Workflow for a biochemical PRMT5 assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT).
-
Dilute recombinant human PRMT5/MEP50 complex in the reaction buffer.
-
Prepare a stock solution of a suitable substrate, such as a biotinylated histone H4 peptide (e.g., residues 1-21).
-
Prepare a stock solution of S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, diluted PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the methyltransferase reaction by adding [3H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or a high concentration of non-radioactive SAM).
-
Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated to capture the biotinylated peptide).
-
Wash the wells to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for Histone Methylation (Western Blot)
This protocol describes how to assess the effect of this compound on the levels of symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in cultured cells.
Diagram: Western Blot Workflow for Histone Methylation
Caption: Western blot workflow for histone methylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction protocol specifically for histones.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2s overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal loading, probe a parallel blot or strip and re-probe the same blot with an antibody against total histone H4.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the H4R3me2s signal to the total histone H4 signal to determine the relative change in methylation.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Diagram: In Vivo Xenograft Study Workflow
Unraveling the Biological Landscape of Prmt5-IN-9: An In-depth Technical Guide
Despite a comprehensive search of publicly available scientific literature and databases, no specific information, biological data, or experimental protocols could be found for a compound designated as "Prmt5-IN-9." This suggests that "this compound" may be an internal, unpublished, or non-standardized identifier for a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor.
Therefore, this guide will provide a comprehensive overview of the well-established biological effects of PRMT5 inhibition, drawing upon data from known and characterized PRMT5 inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5. We will explore the general mechanism of action, summarize key quantitative data from representative inhibitors, detail common experimental protocols, and visualize the core signaling pathways involved.
The Central Role of PRMT5 in Cellular Processes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including:
-
Gene Expression: PRMT5-mediated histone methylation, particularly on H4R3, H3R8, H2AR3, and H3R2, is predominantly associated with transcriptional repression.[1][3] By modifying chromatin structure, PRMT5 can silence tumor suppressor genes and other regulatory genes.[3][4]
-
RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome, a cellular machine responsible for processing pre-mRNA into mature mRNA.
-
DNA Damage Response: The enzyme is implicated in the cellular response to DNA damage, a critical process for maintaining genomic integrity.[1][5]
-
Cell Cycle Control and Proliferation: PRMT5 influences cell cycle progression and is frequently overexpressed in various cancers, where it promotes cell proliferation.[6][7]
-
Signal Transduction: PRMT5 can methylate key signaling proteins, thereby modulating their activity and influencing major pathways such as the PI3K/AKT/mTOR and ERK signaling cascades.[6]
Given its widespread involvement in fundamental cellular functions, dysregulation of PRMT5 activity is linked to the development and progression of numerous diseases, most notably cancer.[7][8] This has made PRMT5 a highly attractive target for therapeutic intervention.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5. They can be broadly categorized based on their mechanism of action:
-
S-adenosylmethionine (SAM) Competitive Inhibitors: These inhibitors bind to the same site as the methyl donor SAM, preventing the transfer of a methyl group to the substrate.
-
Substrate Competitive Inhibitors: These molecules compete with the protein substrate for binding to the active site of PRMT5.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.
-
Protein-Protein Interaction (PPI) Inhibitors: A newer class of inhibitors aims to disrupt the interaction between PRMT5 and its essential cofactor, MEP50 (methylosome protein 50), which is crucial for its enzymatic activity.[5]
Quantitative Biological Data of Representative PRMT5 Inhibitors
To provide a quantitative understanding of the potency of PRMT5 inhibition, the following table summarizes key data for several well-characterized inhibitors. It is important to note that these values are context-dependent and can vary based on the specific assay conditions and cell lines used.
| Inhibitor Name | Type | Target | IC50 (nM) | Cell-based Assay | Reference |
| GSK3326595 | Substrate Competitive | PRMT5/MEP50 | 9.2 | MV-4-11 cell proliferation | [8] |
| LLY-283 | SAM Competitive | PRMT5 | - | Inhibition of SmBB' symmetric dimethylation | [9] |
| GSK591 | Chemical Probe | PRMT5 | - | Dose-dependent decrease in SmBB' symmetric dimethylation | [9] |
| Compound 20 | THIQ derivative | PRMT5 | 4.2 | MV-4-11 cell proliferation | [8] |
| Hemiaminal 9 | Covalent | PRMT5 | 11 | PRMT5/MEP50 biochemical assay | [10] |
Key Experimental Protocols for Assessing PRMT5 Inhibition
The evaluation of PRMT5 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Assays
-
Enzymatic Activity Assays: These assays directly measure the catalytic activity of PRMT5. A common method is the radioisotope-based filter assay, which uses S-adenosyl-L-[methyl-3H]methionine as the methyl donor and a specific histone peptide (e.g., H4) as the substrate. The amount of incorporated radioactivity is then quantified.[11] Another approach is the AlphaLISA assay, a non-radioactive, bead-based immunoassay that can be adapted for high-throughput screening.[11]
Cell-Based Assays
-
Western Blotting for Symmetric Dimethylarginine (sDMA): This is a fundamental assay to confirm target engagement in a cellular context. Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using an antibody specific for the sDMA mark on PRMT5 substrates, such as SmD3 or histone H4. A reduction in the sDMA signal indicates successful inhibition of PRMT5 activity.[8]
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to assess the impact of PRMT5 inhibition on cancer cell growth. Cells are treated with a range of inhibitor concentrations, and cell viability is measured over time.[6]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the observed decrease in cell proliferation is due to cell death, apoptosis assays are performed. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.[7]
-
Chromatin Immunoprecipitation (ChIP)-qPCR: This technique is used to investigate the effect of PRMT5 inhibition on the methylation of specific histone residues at the promoter regions of target genes. By using an antibody against a specific histone mark (e.g., H4R3me2s), researchers can quantify the changes in histone methylation at specific gene loci upon inhibitor treatment.[3]
-
Gene Expression Analysis (RT-qPCR, RNA-seq): To understand the downstream consequences of PRMT5 inhibition on gene regulation, changes in the expression of PRMT5 target genes are measured using reverse transcription-quantitative PCR (RT-qPCR) or RNA sequencing (RNA-seq).[5]
Visualizing the Impact of PRMT5 Inhibition
The following diagrams illustrate key concepts related to PRMT5 function and inhibition.
Caption: General mechanism of PRMT5-catalyzed methylation and its inhibition.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]
- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stat.purdue.edu [stat.purdue.edu]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Impact of PRMT5 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on histones and other proteins. This activity is integral to a multitude of cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of PRMT5 inhibitors on histone methylation. While this guide was initially intended to focus on a specific compound, Prmt5-IN-9, a comprehensive search of publicly available scientific literature and databases yielded no specific information on this inhibitor. Therefore, this document will focus on the effects of potent and selective PRMT5 inhibitors as a class of compounds, using data from well-characterized inhibitors to illustrate their mechanism of action and impact on histone methylation.
Introduction to PRMT5 and Histone Methylation
PRMT5 is a Type II protein arginine methyltransferase that, in complex with its essential cofactor MEP50 (Methylosome Protein 50), catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[1][2] Key histone substrates of PRMT5 include Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), and Histone H2A at arginine 3 (H2AR3).[3][4][5] The symmetric dimethylation of these residues, particularly H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[4][6][7] PRMT5-mediated histone methylation plays a crucial role in silencing tumor suppressor genes and regulating the expression of genes involved in cell proliferation and survival.[6][8]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5/MEP50 complex. Most current inhibitors are competitive with the methyl donor, SAM, binding to the SAM-binding pocket of PRMT5 and preventing the transfer of methyl groups to substrate arginines.[9] By inhibiting PRMT5, these compounds prevent the symmetric dimethylation of its histone targets. This leads to a global reduction in sDMA marks, such as H4R3me2s and H3R8me2s, which can reactivate the expression of silenced tumor suppressor genes and induce anti-proliferative effects in cancer cells.
Quantitative Effects of PRMT5 Inhibitors on Histone Methylation
The efficacy of PRMT5 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their ability to reduce global levels of specific histone methylation marks in cellular assays. The following tables summarize publicly available data for representative, well-characterized PRMT5 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| LLY-283 | PRMT5/MEP50 | Radioactive | 22 ± 3 | [9] |
| EPZ015666 | PRMT5/MEP50 | Radioactive | 30 ± 3 | [10] |
| Compound 15 | PRMT5/MEP50 | Radioactive | 18 ± 1 | [10] |
| Compound 17 | PRMT5/MEP50 | Radioactive | 12 ± 1 | [10] |
| PRMT5:MEP50 PPI Inhibitor | PRMT5:MEP50 Interaction | Cell-based | 430.2 | [11] |
Table 1: In Vitro Inhibitory Activity of Selected PRMT5 Inhibitors. This table presents the IC50 values of various PRMT5 inhibitors, demonstrating their potency in biochemical assays.
| Inhibitor | Cell Line | Histone Mark | % Reduction | Reference |
| Compound 17 | LNCaP | H4R3me2s | 65% | [8] |
| PRMT5 shRNA | Mouse Embryonic Fibroblasts | H4R3me2s | ~85% | [12] |
Table 2: Cellular Effects of PRMT5 Inhibition on Histone Methylation. This table highlights the impact of PRMT5 inhibition on the levels of specific histone methylation marks within cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of PRMT5 inhibitors on histone methylation.
In Vitro PRMT5 Enzymatic Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PRMT5 inhibitor (e.g., this compound)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide substrate, and the PRMT5 inhibitor at various concentrations.
-
Initiate the reaction by adding the PRMT5/MEP50 enzyme complex.
-
Add [³H]-SAM to the reaction mixture and incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[13][14]
Western Blotting for Histone Methylation
This technique is used to quantify the global levels of specific histone methylation marks in cells treated with a PRMT5 inhibitor.
Materials:
-
Cell culture reagents
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-H3R8me2s, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the PRMT5 inhibitor or vehicle control for a specified time.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the histone modification to the total histone levels.[15][16][17]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications.
Materials:
-
Cell culture reagents
-
PRMT5 inhibitor
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody specific for the histone mark of interest (e.g., anti-H4R3me2s)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with the PRMT5 inhibitor or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin with an antibody specific for the histone modification of interest.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions of the genome enriched for the histone modification.[18]
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for characterizing a PRMT5 inhibitor's effect on histone methylation.
Signaling Pathway
Caption: PRMT5-mediated histone methylation and its inhibition.
Conclusion
PRMT5 is a key epigenetic regulator whose activity is frequently elevated in cancer. Potent and selective inhibitors of PRMT5 effectively reduce the levels of repressive histone methylation marks, such as H4R3me2s and H3R8me2s. This leads to the reactivation of tumor suppressor genes and provides a promising avenue for cancer therapy. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers working to understand and target the critical role of PRMT5 in histone methylation and disease. Further investigation into novel PRMT5 inhibitors will continue to advance our understanding of epigenetic regulation and provide new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 6. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdanderson.org [mdanderson.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Impact of PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes and a compelling therapeutic target in oncology and other diseases. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, often correlating with poor prognosis, which has spurred the development of potent and selective PRMT5 inhibitors.
While the specific inhibitor "Prmt5-IN-9" is not prominently documented in scientific literature, this guide will provide a comprehensive overview of the cellular impact of well-characterized PRMT5 inhibitors such as JNJ-64619178, GSK3326595, PRT543, and PRT811. We will delve into their effects on key cellular pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing the activity of these inhibitors.
The Role of PRMT5 in Cellular Homeostasis and Disease
PRMT5, in complex with its binding partner MEP50 (methylosome protein 50), is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks. These modifications can have profound effects on protein function and cellular signaling.
Key functions of PRMT5 include:
-
Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3, H2AR3, and H3R8, is generally associated with transcriptional repression. It plays a role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation.
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins. This is crucial for the proper assembly and function of the spliceosome, and inhibition of PRMT5 can lead to widespread changes in pre-mRNA splicing.
-
Signal Transduction: PRMT5 can directly methylate and modulate the activity of key signaling proteins, influencing pathways such as the p53 tumor suppressor network, PI3K/AKT, and WNT/β-catenin signaling.
-
DNA Damage Response: PRMT5 is implicated in the regulation of proteins involved in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.
Given its central role in these fundamental cellular processes, the inhibition of PRMT5 presents a promising therapeutic strategy for a variety of cancers.
Impact of PRMT5 Inhibition on Cellular Pathways
The therapeutic rationale for targeting PRMT5 lies in its multifaceted role in sustaining oncogenic signaling and cellular processes. Inhibition of PRMT5 disrupts these functions, leading to anti-tumor effects through various mechanisms.
Modulation of the p53 Pathway
PRMT5 inhibition has been shown to activate the p53 tumor suppressor pathway. The inhibitor GSK3326595, for example, induces alternative splicing of MDM4, a negative regulator of p53. This leads to increased levels of functional p53 and its downstream target, the cell cycle inhibitor p21, resulting in cell cycle arrest and apoptosis.
Caption: Impact of PRMT5 Inhibition on the p53 Pathway.
Disruption of RNA Splicing
A major consequence of PRMT5 inhibition is the disruption of pre-mRNA splicing. Inhibitors like JNJ-64619178 have been shown to increase the number of non-canonical splicing events, such as exon skipping and intron retention. This can lead to the production of non-functional proteins or the degradation of transcripts, ultimately contributing to cancer cell death. Mutations in splicing factors are associated with increased sensitivity to PRMT5 inhibitors in certain hematological malignancies.
Attenuation of Pro-Survival Signaling
PRMT5 is known to positively regulate several pro-survival signaling pathways. In lymphoma, PRMT5 promotes WNT/β-catenin and AKT/GSK3β signaling. Inhibition of PRMT5 leads to decreased expression of WNT/β-catenin target genes like CYCLIN D1 and c-MYC, and reduced phosphorylation of AKT. More recent studies have shown that PRMT5 can directly methylate and activate AKT, promoting tumor metastasis.
Caption: PRMT5 Regulation of Pro-Survival Signaling Pathways.
Quantitative Data on PRMT5 Inhibitors
The following tables summarize key quantitative data for several well-characterized PRMT5 inhibitors.
Table 1: In Vitro Potency of PRMT5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 | In vitro enzyme assay | |
| GSK3326595 | PRMT5/MEP50 | 5.9 - 19.7 | Inhibition of peptide methylation | |
| PRMT5/MEP50 | 6.2 | In vitro enzyme assay | ||
| PRT543 | PRMT5/MEP50 | 10.8 | Scintillation proximity assay | |
| PRT811 | PRMT5/MEP50 | 3.9 | In vitro enzyme assay | |
| Brain Cancer Cell Lines | 29 - 134 | Cell proliferation assay |
Table 2: Clinical Trial Data for PRMT5 Inhibitors
| Inhibitor | Phase | Cancer Type(s) | Key Findings | Reference |
| PRT543 | Phase I | Adenoid Cystic Carcinoma | Tolerable safety profile; ORR of 2%, stable disease in 70% of patients. Median PFS of 5.9 months. | |
| PRT811 | Phase I | Recurrent High-Grade Glioma, Uveal Melanoma | Acceptable safety profile and clinical activity observed. Recommended Phase 2 dose of 600 mg daily. | |
| JNJ-64619178 | Phase I | Lower-Risk Myelodysplastic Syndromes | Tolerable dose identified, but no evidence of clinical benefit in this patient population. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitor activity. Below are representative protocols for key experiments.
In Vitro PRMT5 Enzyme Inhibition Assay (Homogeneous Assay)
This protocol is adapted from commercially available assay kits (e.g., BPS Bioscience PRMT5 Homogeneous Assay Kit).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5 enzymatic activity.
Materials:
-
Purified recombinant PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagents (e.g., AlphaLISA acceptor beads and donor beads)
-
Test compound serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare a master mix containing assay buffer, PRMT5/MEP50 enzyme, and the biotinylated substrate.
-
Add a small volume of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for the methylation reaction to proceed.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagents (e.g., acceptor beads conjugated with an antibody specific for the methylated substrate and streptavidin-coated donor beads) and incubate in the dark.
-
Read the plate on a suitable plate reader (e.g., AlphaScreen-enabled reader).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cell lines.
Objective: To determine the effect of a PRMT5 inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours to 10 days).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Target Engagement
This protocol is used to assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylation on a known substrate, such as SmD3 or SmBB'.
Objective: To confirm that the PRMT5 inhibitor engages its target in a cellular context.
Materials:
-
Cell lysate from cells treated with the PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-SmD3, anti-actin or tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PRMT5 inhibitor for a specified time.
-
Lyse the cells in cold RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the sDMA mark or a specific methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the reduction in sDMA levels in treated versus untreated cells.
Caption: General Workflow for Preclinical Evaluation of PRMT5 Inhibitors.
Conclusion
PRMT5 is a multifaceted enzyme with critical roles in cellular processes that are often hijacked in cancer. The development of PRMT5 inhibitors represents a promising therapeutic avenue, with several agents demonstrating potent anti-tumor activity in preclinical models and early clinical trials. The impact of these inhibitors is far-reaching, affecting key cellular pathways including p53 signaling, RNA splicing, and pro-survival cascades. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development
Prmt5-IN-9: A Technical Guide for Studying Symmetric Arginine Dimethylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for the study of symmetric arginine dimethylation (sDMA). This document details the biochemical properties of this compound, offers experimental protocols for its use, and visualizes its role within key cellular signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of PRMT5, the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound serves as a valuable research tool for elucidating the specific functions of PRMT5 and the consequences of its inhibition.
Quantitative Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used PRMT5 inhibitors.
| Inhibitor | IC50 (nM) | Target | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Citation(s) |
| This compound | 10 | PRMT5 | C25H23F3N6O | 480.48 | 2691869-52-8 | [1][2][3] |
| Prmt5-IN-1 | 11 | PRMT5/MEP50 | Not Available | Not Available | Not Available | |
| EPZ015666 (GSK3235025) | 22 | PRMT5 | Not Available | Not Available | Not Available | |
| GSK591 (EPZ015866) | 4 | PRMT5 | Not Available | Not Available | Not Available | |
| JNJ-64619178 (Onametostat) | 0.14 | PRMT5-MEP50 | Not Available | Not Available | Not Available | |
| LLY-283 | 22 (biochemical), 25 (cellular) | PRMT5 | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While specific protocols for this compound are not extensively published in peer-reviewed literature, the following are adapted from standard assays used for other PRMT5 inhibitors and are suitable for use with this compound.
PRMT5 Enzymatic Inhibition Assay (Adapted)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound on PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cellular Assay for Symmetric Dimethylation (Western Blot)
This protocol details the assessment of this compound's effect on the levels of symmetric dimethylarginine (sDMA) in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line with known PRMT5 activity)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (and a DMSO control) for a specified period (e.g., 48-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of sDMA, PRMT5, and the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for studying this compound.
Caption: PRMT5 signaling pathways and points of inhibition by this compound.
Caption: A generalized experimental workflow for studying this compound.
Conclusion
This compound is a potent and valuable tool for investigating the biological roles of PRMT5 and the significance of symmetric arginine dimethylation. Its high potency makes it an effective probe for cellular and biochemical studies. The provided protocols and pathway diagrams offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate functions of PRMT5 in health and disease. Further research, particularly studies detailing its in vivo efficacy and selectivity, will continue to enhance its utility in the field of drug discovery and development.
References
Prmt5 Inhibition and its Impact on Spliceosome Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis, playing a pivotal role in the regulation of gene expression through the symmetric dimethylation of arginine residues on histone and non-histone proteins. A primary function of PRMT5 is its essential role in the biogenesis of spliceosomes, the molecular machinery responsible for pre-mRNA splicing. Inhibition of PRMT5 has emerged as a promising therapeutic strategy in oncology and other diseases. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on spliceosome assembly, with a focus on the molecular mechanisms, experimental validation, and quantitative assessment of these effects. While specific data for a compound designated "Prmt5-IN-9" is not publicly available, this guide leverages data from well-characterized PRMT5 inhibitors to provide a comprehensive understanding of the consequences of targeting this enzyme.
The Role of PRMT5 in Spliceosome Assembly
The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). Its core components are small nuclear ribonucleoproteins (snRNPs), each consisting of a small nuclear RNA (snRNA) molecule and a set of associated proteins, including the Sm proteins (SmB/B', SmD1, SmD2, SmD3, SmE, SmF, and SmG).
PRMT5, in a complex with MEP50 (methylosome protein 50), is the primary enzyme responsible for the symmetric dimethylation of arginine (sDMA) residues within the C-terminal tails of Sm proteins SmB/B', SmD1, and SmD3.[1][2][3] This post-translational modification is a critical step in the assembly of the Sm core onto snRNAs. The sDMA modification of Sm proteins significantly enhances their binding affinity for the Survival of Motor Neuron (SMN) protein complex.[4] The SMN complex then facilitates the orderly assembly of the heptameric Sm ring around the snRNA, a crucial maturation step for snRNPs.[4]
Inhibition of PRMT5 disrupts this finely tuned process, leading to a cascade of events that ultimately impairs spliceosome function.
dot
References
- 1. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of Sm proteins by a complex containing PRMT5 and the putative U snRNP assembly factor pICln - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of pICLn in Methylation of Sm Proteins by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assisted RNP assembly: SMN and PRMT5 complexes cooperate in the formation of spliceosomal UsnRNPs - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Consequences of PRMT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, and its dysregulation is implicated in various malignancies. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of downstream pathways.[1][2][3] This technical guide provides an in-depth overview of the cellular consequences of inhibiting PRMT5, with a focus on the mechanisms of action that underpin its therapeutic potential in oncology. We will explore its profound effects on RNA splicing, cell cycle progression, apoptosis, and DNA damage response, presenting key quantitative data and experimental methodologies for the discerning researcher.
Introduction to PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks on target proteins.[4] It functions within a larger complex, often with the cofactor MEP50 (methylosome protein 50), to regulate fundamental cellular activities such as transcription, translation, and signal transduction.[1][4] Elevated levels of PRMT5 are frequently observed in a variety of cancers, including lymphoma, leukemia, lung, and breast cancer, often correlating with poor prognosis.[5][6] This has positioned PRMT5 as a compelling therapeutic target, leading to the development of small molecule inhibitors aimed at disrupting its catalytic activity.[3]
Core Cellular Consequences of PRMT5 Inhibition
Inhibition of PRMT5 unleashes a cascade of cellular events, primarily stemming from its role in post-transcriptional and post-translational modifications. The most profound and widely studied consequences include disruption of RNA splicing, cell cycle arrest, induction of apoptosis, and impairment of the DNA damage response.
Alterations in RNA Splicing
A primary and critical function of PRMT5 is the methylation of components of the spliceosome machinery, particularly the Sm proteins (SmB/B', SmD1, and SmD3).[4] This methylation is crucial for the proper assembly and function of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.
Inhibition of PRMT5 leads to a global disruption of pre-mRNA splicing, characterized by an increase in intron retention and exon skipping events.[4][7] This disruption of normal splicing patterns can lead to the production of non-functional or truncated proteins, or trigger nonsense-mediated mRNA decay (NMD).[7]
A key example of splicing modulation by PRMT5 inhibition is the alternative splicing of MDM4. Inhibition of PRMT5 promotes the production of a shorter, unstable isoform of MDM4 (MDM4-S), leading to a decrease in the full-length MDM4 protein.[8] This, in turn, activates the p53 tumor suppressor pathway in p53 wild-type cells.[8]
Experimental Protocol: RNA-Sequencing and Alternative Splicing Analysis
-
Cell Treatment: Treat cancer cell lines with a PRMT5 inhibitor (e.g., GSK3326595 at 200 nM) or DMSO control for a specified time (e.g., 3 days).
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-sequencing libraries and perform deep sequencing.
-
Data Analysis: Align reads to the reference genome. Utilize tools like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify alternative splicing events (skipped exons, retained introns, alternative 3'/5' splice sites, mutually exclusive exons) with a false discovery rate (FDR) < 0.01.[9]
Cell Cycle Arrest and Reduced Proliferation
PRMT5 plays a significant role in promoting cell cycle progression. It has been shown to regulate the expression of key cell cycle proteins such as cyclin D1 and cyclin E1.[5] Inhibition of PRMT5 leads to a significant reduction in cell proliferation and can induce cell cycle arrest, primarily at the G1/S transition.[10] This is often accompanied by a decrease in the levels of pro-proliferative proteins and an increase in cell cycle inhibitors like p27.[5]
Quantitative Data: Effects of PRMT5 Inhibition on Cell Viability
| Cell Line | Inhibitor | Concentration | Time Point | Effect on Viability | Reference |
| HCT116 | GSK591 | 10 µM | 72h | Significant decrease | [5] |
| SW480 | GSK591 | 10 µM | 72h | Significant decrease | [5] |
| 17-71 (Canine Lymphoma) | C220 | Log10 increasing conc. | 5 days | Dose-dependent decrease | [11] |
| CLBL-1 (Canine Lymphoma) | C220 | Log10 increasing conc. | 5 days | Dose-dependent decrease | [11] |
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with various concentrations of the PRMT5 inhibitor or DMSO control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance or luminescence and normalize to the DMSO control to determine the percentage of viable cells.
Induction of Apoptosis
By modulating splicing and other signaling pathways, PRMT5 inhibition can lower the apoptotic threshold of cancer cells. For instance, in neuroblastoma, PRMT5 inhibition restores a splicing program that enhances apoptosis.[9] In mantle cell lymphoma, PRMT5 inhibition disrupts the AKT-FOXO1 interaction, leading to the nuclear translocation of FOXO1.[12] FOXO1 then transcriptionally upregulates the pro-apoptotic protein BAX, sensitizing cells to apoptosis.[12] This mechanism provides a strong rationale for combining PRMT5 inhibitors with BCL-2 inhibitors like venetoclax.[12]
Quantitative Data: Apoptosis Induction by PRMT5 Inhibition
| Cell Line | Inhibitor | Treatment Duration | Outcome | Reference |
| 17-71 (Canine Lymphoma) | C220 | 5 days | Increased Annexin-V+/PI+ cells | [11] |
| Jeko, Z-138, Mino (MCL) | PRT382 | 4 days | Increased cleavage of caspases 3 and 9 | [12] |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the PRMT5 inhibitor or control.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
DNA Damage Response
Recent studies have highlighted a role for PRMT5 in the DNA damage response (DDR). Inhibition of PRMT5 can lead to an accumulation of DNA damage, indicated by increased levels of γH2AX.[13] The underlying mechanisms are thought to involve the stabilization of DNA:RNA hybrids (R-loops) due to splicing defects.[13] Furthermore, PRMT5 inhibition can impair homologous recombination repair pathways, creating a synthetic lethality with PARP inhibitors in certain cancer models.[13]
Signaling Pathways Modulated by PRMT5 Inhibition
The cellular consequences of PRMT5 inhibition are orchestrated through the modulation of several key signaling pathways.
Diagram: PRMT5 Inhibition Signaling Pathways
Caption: Key signaling pathways affected by PRMT5 inhibition.
Diagram: Experimental Workflow for Assessing Cellular Consequences
Caption: Workflow for studying PRMT5 inhibitor effects.
Conclusion and Future Directions
The inhibition of PRMT5 presents a multi-faceted approach to targeting cancer cell vulnerabilities. By disrupting fundamental cellular processes such as RNA splicing, cell cycle progression, and survival signaling, PRMT5 inhibitors demonstrate potent anti-tumor activity. The profound impact on splicing highlights a unique mechanism of action that can be exploited for therapeutic gain, particularly in cancers with pre-existing splicing factor mutations. Furthermore, the ability of PRMT5 inhibition to sensitize cells to other therapies, such as PARP and BCL-2 inhibitors, opens up promising avenues for combination treatments. Future research will likely focus on identifying predictive biomarkers of response to PRMT5 inhibition and further elucidating the complex interplay between PRMT5-mediated methylation and other cellular pathways to refine and optimize therapeutic strategies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are PRMT5 modulators and how do they work? [synapse.patsnap.com]
- 7. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-9: A Technical Guide for the Identification and Study of PRMT5 Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Prmt5-IN-9, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide details its mechanism of action, provides experimental protocols for its use in identifying and validating PRMT5 substrates, and summarizes its effects on key cellular signaling pathways.
Introduction to this compound
This compound, also referred to as compound 9 in the scientific literature, is a first-in-class covalent inhibitor of PRMT5. It offers high potency and selectivity, making it an invaluable tool for elucidating the ever-expanding landscape of PRMT5 substrates and their roles in cellular processes. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a wide array of cellular functions including gene transcription, RNA splicing, and signal transduction. The dysregulation of PRMT5 activity has been implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.
This compound's unique covalent mechanism of action provides a stable and irreversible inhibition of PRMT5, which is advantageous for target validation and substrate identification studies.
Mechanism of Action
This compound is a hemiaminal that is believed to convert to its corresponding aldehyde form under physiological conditions. This aldehyde then forms a covalent bond with a unique cysteine residue (Cys449) located in the active site of PRMT5. This covalent modification irreversibly inactivates the enzyme, preventing it from catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against the PRMT5/MEP50 complex. For detailed quantitative data on its inhibitory activity and selectivity, please refer to the table below.
| Assay Type | Target | IC50 (nM) | Selectivity | Reference |
| Biochemical Assay | PRMT5/MEP50 | 11 (n=3) | Inactive against PRMT1 and PRMT4 | |
| HotSpot Assay | PRMT5/MEP50 | 31 (n=3) | Inactive against PRMT1 and PRMT4 |
Experimental Protocols for Studying PRMT5 Substrates
The use of potent and selective inhibitors like this compound is a powerful strategy for identifying and validating PRMT5 substrates. Below are detailed methodologies for key experiments.
Global Profiling of PRMT5 Substrates using Proteomics
This protocol outlines a general workflow for identifying PRMT5 substrates in a global, unbiased manner using this compound and quantitative mass spectrometry.
Experimental Workflow:
Caption: Workflow for proteomic identification of PRMT5 substrates.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells of interest and grow to approximately 80% confluency. Treat cells with an effective concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 24-72 hours) to allow for turnover of existing methyl marks.
-
Protein Extraction and Digestion: Harvest cells and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a standard method (e.g., BCA assay). Perform in-solution or in-gel digestion of proteins to peptides using an appropriate protease, such as trypsin.
-
Enrichment of Methylated Peptides: To identify PRMT5-dependent methylation sites, enrich for peptides containing symmetrically dimethylated arginine (SDMA) using immunoaffinity purification with an anti-SDMA antibody.
-
Mass Spectrometry and Data Analysis: Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. Compare the abundance of SDMA-containing peptides between this compound-treated and control samples to identify those that are significantly reduced upon PRMT5 inhibition. These represent potential PRMT5 substrates.
Validation of Putative PRMT5 Substrates
Identified candidate substrates should be validated using orthogonal methods.
Experimental Workflow:
Caption: Workflow for validating and characterizing PRMT5 substrates.
Detailed Methodologies:
-
Western Blotting: Treat cells with this compound as described above. Perform immunoprecipitation of the protein of interest and probe with an anti-SDMA antibody to confirm a decrease in symmetric dimethylation.
-
In Vitro Methylation Assay: Incubate recombinant PRMT5/MEP50 complex with the purified putative substrate protein in the presence of S-adenosyl-L-[methyl-³H]methionine. Analyze the incorporation of the radiolabeled methyl group into the substrate by SDS-PAGE and autoradiography.
This compound and Cellular Signaling Pathways
PRMT5 is a critical regulator of several key signaling pathways implicated in cell growth, proliferation, and survival. This compound can be utilized to dissect the role of PRMT5 in these pathways.
Wnt/β-catenin Signaling Pathway
PRMT5 has been shown to promote Wnt/β-catenin signaling by epigenetically silencing pathway antagonists such as DKK1 and DKK3. Inhibition of PRMT5 with a specific inhibitor leads to the derepression of these antagonists and a subsequent decrease in Wnt/β-catenin target gene expression.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
AKT/GSK3β Signaling Pathway
PRMT5 can also indirectly activate the AKT/GSK3β signaling pathway. Inhibition of PRMT5 leads to decreased phosphorylation of AKT and GSK3β, which in turn affects downstream targets involved in cell proliferation and survival. In some contexts, PRMT5 directly interacts with and regulates AKT activity.
Caption: this compound inhibits the AKT/GSK3β signaling pathway.
PI3K/AKT Signaling Pathway
Studies have shown a positive feedback loop between PRMT5 and PI3K/AKT signaling in certain cancer cells. PRMT5 can promote the activation of this pathway, and in turn, PI3K/AKT signaling can upregulate PRMT5 expression.
Initial In Vitro Characterization of Prmt5-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Due to the limited publicly available data specifically for this compound, this document also includes representative data and detailed experimental protocols for analogous, well-characterized PRMT5 inhibitors to serve as a practical reference for researchers in the field.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target for drug development.
This compound has emerged as a novel inhibitor of PRMT5 with high potency. This guide outlines the essential in vitro assays required to characterize its biochemical and cellular activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other representative PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | 10 | |
| EPZ015666 (GSK3235025) | Radiometric | SmD3 | 22 | |
| LLY-283 | Enzymatic | Not Specified | 22 | |
| Compound 17 (PPI Inhibitor) | Not Specified | Not Specified | <500 |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| LLY-283 | Z-138 | Cell Proliferation | Viability | 25 | |
| EPZ015666 (GSK3235025) | MCL cell lines | Cell Proliferation | Cell Death | Nanomolar range | |
| Compound 17 (PPI Inhibitor) | LNCaP | Cell Proliferation | Growth Inhibition | 430 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize PRMT5 inhibitors.
Biochemical Methyltransferase Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) or SmD3 protein as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Filter plates (e.g., Millipore MSIPN4B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the substrate.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled protein substrate.
-
Wash the filter plate multiple times with TCA to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay: Inhibition of SmD3 Symmetric Dimethylation (Western Blot)
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmD3.
Materials:
-
Cancer cell line (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-symmetric dimethyl-SmD3 (anti-sDMA), anti-SmD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 48-72 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against sDMA-SmD3 and total SmD3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the sDMA-SmD3 signal to the total SmD3 and loading control signals.
-
Determine the concentration-dependent inhibition of SmD3 methylation.
Cell Proliferation Assay (MTT/MTS)
This assay evaluates the effect of the PRMT5 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Add the test inhibitor at a range of concentrations to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PRMT5 Signaling Pathway Overview.
Methodological & Application
Application Notes and Protocols for PRMT5 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA repair.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Its overexpression and hyperactivity have been implicated in numerous cancers, such as lymphoma, leukemia, lung, and breast cancer, making it a promising therapeutic target.[1][3] This document provides detailed protocols and application notes for the use of a representative PRMT5 inhibitor, hereafter referred to as Prmt5-IN-9, in cell culture experiments. The methodologies outlined are based on established protocols for potent and selective PRMT5 inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of PRMT5. By blocking PRMT5-mediated symmetric dimethylation of arginine residues on its substrates, this compound disrupts key cellular signaling pathways that promote cancer cell proliferation and survival.[1] Inhibition of PRMT5 has been shown to induce cell cycle arrest, apoptosis, and sensitization of tumor cells to DNA damaging agents.[3][4] The primary mechanism involves the modulation of various signaling cascades, including the WNT/β-catenin, AKT/GSK3β, and ERK1/2 pathways.[5][6][7]
Signaling Pathways Affected by PRMT5 Inhibition
PRMT5 inhibition perturbs multiple oncogenic signaling pathways. A diagram illustrating the central role of PRMT5 and the downstream effects of its inhibition is provided below.
Quantitative Data Summary
The following table summarizes typical concentration ranges and treatment durations for PRMT5 inhibitors in various cell-based assays, as derived from published studies on similar compounds.
| Parameter | Cell Line Examples | Concentration Range | Treatment Duration | Reference Assay |
| IC50 (Proliferation) | MCF-7, A549, Jurkat, Hela[8] | 0.1 - 10 µM | 3 - 7 days | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Target Engagement | MCF-7, OPM2, AMO1[9][10] | 1 - 10 µM | 2 - 6 days | Western Blot for symmetric dimethylarginine (SDMA) marks |
| Apoptosis Induction | XG7, OPM2, AMO1[10] | 5 - 10 µM | 4 - 6 days | Annexin-V/7-AAD Staining |
| Cell Cycle Arrest | Various cancer cell lines | 1 - 10 µM | 24 - 72 hours | Flow Cytometry (Propidium Iodide Staining) |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Reconstitute this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[9] Always include a vehicle control (DMSO-treated) in your experiments.[10]
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for the desired duration (typically 3 to 7 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent manufacturer.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the results as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is used to confirm the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins like SmBB'.[9]
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 2 to 3 days.[9]
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the SDMA signal relative to the total protein and loading control indicates target engagement.[10]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment with this compound.
References
- 1. What are PRMT5 modulators and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-9 In Vitro Kinase Assay
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Prmt5-IN-9, a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. The following sections detail the necessary reagents, experimental procedures, and data analysis for characterizing the inhibitory potential of this compound on PRMT5 enzymatic activity.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a prominent target for therapeutic intervention.[1][2] this compound is a small molecule inhibitor designed to target the enzymatic activity of PRMT5. This document outlines the protocols to quantify the in vitro efficacy of this compound.
Principle of the Assay
The in vitro PRMT5 kinase assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to a suitable substrate, such as Histone H4 or Histone H2A. The inhibition of this reaction by this compound is then determined by measuring the decrease in product formation. Various detection methods can be employed, including radiometric, fluorescence, and chemiluminescence-based approaches.[3][4][5]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. The following table provides a template for summarizing such quantitative data, with example reference compounds.
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | PRMT5/MEP50 | (e.g., Radiometric) | (e.g., Histone H4) | To be determined |
| EPZ015666 | PRMT5/MEP50 | FlashPlate | H4 (1-15)-Biotin | 19[3] |
| SAH | PRMT5/MEP50 | HotSpot | Histone H2A | 1,400[3] |
| Sinefungin | PRMT5/MEP50 | HotSpot | Histone H2A | 1,250[3] |
| MTA | PRMT5/MEP50 | FlashPlate | H4 (1-15)-Biotin | 440[3] |
Experimental Protocols
This section provides a detailed methodology for a radiometric-based PRMT5 in vitro kinase assay to determine the IC50 value of this compound.
Reagents and Materials
-
Enzyme: Human recombinant PRMT5/MEP50 complex
-
Substrate: Histone H2A or Histone H4 peptide (e.g., H4 (1-15)-Biotin)[3]
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100[6]
-
Stop Solution: S-adenosyl-L-homocysteine (SAH), unlabeled
-
Microplates: 96-well or 384-well plates
-
Scintillation Counter
Experimental Workflow Diagram
Caption: Workflow for a PRMT5 in vitro kinase assay to determine inhibitor IC50.
Assay Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a new inhibitor might be in the range of 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, PRMT5/MEP50 enzyme, and the serially diluted this compound or DMSO as a vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the substrate (e.g., Histone H2A at a final concentration of 5 µM) and [³H]-SAM (e.g., 1 µM).[3]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60-90 minutes) to ensure the reaction is within the linear range.[6]
-
Reaction Termination: Stop the reaction by adding an excess of unlabeled SAH.
-
Detection: Transfer the reaction mixture to a filter plate to capture the methylated substrate. Wash the plate to remove unincorporated [³H]-SAM. Measure the radioactivity of the methylated substrate using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all data points.
-
Normalize the data by setting the activity of the vehicle control (DMSO) to 100%.
-
Plot the percentage of PRMT5 activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway Context
PRMT5 is a key regulator of multiple signaling pathways implicated in cancer. For instance, PRMT5 can activate the AKT signaling pathway, which in turn promotes cell proliferation and survival.[2][7] It achieves this through mechanisms that can involve the direct methylation of AKT1, leading to its activation.[7] Furthermore, PRMT5 has been shown to influence the WNT/β-catenin pathway by epigenetically silencing its antagonists.[2] Understanding the impact of this compound on these pathways can provide further insights into its mechanism of action.
PRMT5-AKT Signaling Pathway Diagram
Caption: Simplified diagram of PRMT5-mediated AKT signaling and its inhibition.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively evaluate the in vitro potency of this compound against PRMT5. The outlined radiometric assay, along with the provided templates for data presentation and pathway diagrams, will facilitate a thorough characterization of this and other novel PRMT5 inhibitors. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, for specific experimental setups.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-9 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.
Prmt5-IN-9 is a novel and potent small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 0.01 μM. Its use in a research setting allows for the acute chemical knockdown of PRMT5 enzymatic activity, enabling the study of its downstream functional consequences.
These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to verify its on-target activity by monitoring the methylation status of downstream PRMT5 substrates. The primary readout for PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA) marks on its target proteins, not a change in the total PRMT5 protein level.
Signaling Pathway
PRMT5, in complex with its cofactor MEP50 (WDR77), utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on various substrate proteins, such as histones (e.g., H4R3) and splicing factors (e.g., Sm proteins). This methylation event modulates the function of the target protein. This compound acts by inhibiting the catalytic activity of the PRMT5/MEP50 complex, leading to a global reduction in SDMA levels.
Figure 1: PRMT5 Signaling and Inhibition.
Experimental Protocols
Objective
To determine the dose-dependent effect of this compound on the symmetric dimethylation of PRMT5 substrates in a cellular context using Western blot analysis.
Materials
-
Cell Line: A suitable cancer cell line with known PRMT5 expression (e.g., MCF7, HCT116, A549, or a lymphoma cell line).
-
Compound: this compound (CAS: 2691869-52-8), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Primary Antibodies:
-
Rabbit anti-PRMT5 (e.g., Cell Signaling Technology #2252)
-
Rabbit anti-Pan-Symmetric Dimethyl Arginine (pan-SDMA) or specific substrate antibody like anti-H4R3me2s.
-
Mouse or Rabbit anti-Loading Control (e.g., β-Actin, GAPDH, or Histone H4 for nuclear extracts).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
DMSO (vehicle control).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and protein standards.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on the IC50 is 0 nM (vehicle), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. The vehicle control should contain the same final concentration of DMSO as the highest drug concentration.
-
Replace the medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours). This duration is often required to observe a significant decrease in stable methylation marks.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody (e.g., anti-pan-SDMA or anti-H4R3me2s) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional but Recommended): After imaging, the membrane can be stripped and reprobed for total PRMT5 and a loading control to ensure equal protein loading and to confirm the inhibitor does not degrade the PRMT5 enzyme.
-
Data Presentation and Expected Results
Treatment of cells with this compound is expected to cause a dose-dependent decrease in the signal for symmetric dimethylarginine marks (detected by pan-SDMA or H4R3me2s antibodies). In contrast, the protein levels of total PRMT5 and the loading control (e.g., β-Actin) should remain unchanged across all treatment conditions.
| This compound Conc. (nM) | Relative SDMA Signal (Normalized to Loading Control) | Relative Total PRMT5 Signal (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.85 | 1.02 |
| 50 | 0.55 | 0.98 |
| 100 | 0.30 | 1.01 |
| 500 | 0.10 | 0.99 |
| 1000 | <0.05 | 1.03 |
| Note: The data presented in this table are hypothetical and serve as an example of expected experimental outcomes. |
Experimental Workflow Visualization
The following diagram outlines the key steps in the Western blot protocol for assessing this compound activity.
Figure 2: Western Blot Experimental Workflow.
Application Notes and Protocols for In Vivo Animal Studies with PRMT5 Inhibitors
Note: Direct, publicly available in vivo animal study data, including specific dosages and administration protocols for Prmt5-IN-9 , is limited. The following application notes and protocols are based on published in vivo studies of other potent and selective PRMT5 inhibitors, such as PF-06939999 and GSK3326595. These examples are intended to provide researchers, scientists, and drug development professionals with a reference framework for designing in vivo experiments targeting PRMT5.
Introduction to PRMT5 Inhibition in In Vivo Cancer Models
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2][3] In vivo studies using animal models, particularly xenografts, are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of PRMT5 inhibitors.[2][4] These studies typically involve the administration of the inhibitor to immunocompromised mice bearing tumors derived from human cancer cell lines or patient tissues.[4]
Summary of In Vivo Dosages for Representative PRMT5 Inhibitors
The following table summarizes the in vivo dosages and administration routes for several well-characterized PRMT5 inhibitors from preclinical animal studies. This data can serve as a starting point for dose-range finding studies for new PRMT5 inhibitors like this compound.
| Inhibitor Name | Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| PF-06939999 | Mouse | Non-Small Cell Lung Cancer (A427 xenograft) | 3, 10, and 30 mg/kg | Not specified | Reduced tumor volume. | [5] |
| GSK3326595 (GSK595) | Mouse | Neuroblastoma (orthotopic xenograft) | 100 mg/kg | Oral gavage, twice daily | Attenuated primary tumor growth and blocked hepatic metastasis. | [2] |
| EPZ015666 (GSK3235025) | Mouse | Mantle Cell Lymphoma (xenograft) | Not specified | Oral | Demonstrated dose-dependent antitumor activity. | [3] |
Detailed Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of a PRMT5 inhibitor in a subcutaneous xenograft model.
3.1.1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A427, mantle cell lymphoma lines) in appropriate media and conditions.[3]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel).
-
Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^7 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]
-
Monitor the mice for tumor formation.
3.1.2. Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Prepare the PRMT5 inhibitor formulation. For oral administration, this may involve dissolving the compound in a vehicle such as 0.5% methylcellulose.
-
Administer the PRMT5 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily).[2]
3.1.3. Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.[7]
-
Monitor the body weight of the mice as an indicator of toxicity.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like symmetric dimethylarginine (SDMA), immunohistochemistry).
Pharmacodynamic Marker Analysis
A key pharmacodynamic marker for PRMT5 inhibition is the reduction of global symmetric dimethylarginine (SDMA) levels.
-
Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at the end of the study.
-
Prepare protein lysates from the collected samples.
-
Perform western blot analysis using an antibody specific for SDMA to assess the extent of target engagement by the PRMT5 inhibitor.
Visualization of Pathways and Workflows
PRMT5 Signaling in Cancer
The following diagram illustrates the central role of PRMT5 in regulating cellular processes that are often dysregulated in cancer, such as gene transcription, RNA splicing, and signal transduction through pathways like AKT.[1][2]
References
- 1. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-9 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target. Prmt5-IN-9 is a novel and potent inhibitor of PRMT5 with a reported IC50 of 0.01 μM. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound and other PRMT5 inhibitors.
This compound: A Potent PRMT5 Inhibitor
This compound has been identified as a novel inhibitor of PRMT5, showing high potency in biochemical assays. The development of robust cell-based assays is crucial to understanding its mechanism of action, determining its efficacy in a cellular context, and identifying potential therapeutic applications. The following protocols are designed to be adaptable for various cancer cell lines and research objectives.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a comparison with other known PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | PRMT5 | 0.01 | Biochemical | **** |
| EPZ015666 | PRMT5 | 0.022 | Biochemical | |
| GSK3326595 | PRMT5 | - | Biochemical | |
| LLY-283 | PRMT5 | - | Biochemical |
Table 2: Cellular Activity of PRMT5 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A549 (Non-Small Cell Lung Cancer) | MTT Assay | 63 | |
| HLCL61 | ATL cell lines | Cell Viability | 3.09 - 7.58 | |
| CMP5 | ATL patient cells | Cell Viability | 23.94 - 33.12 | |
| SJL2-1 | LNCaP (Prostate Cancer) | CCK-8 Assay | 4.29 (at 48h) | |
| SJL2-1 | 22RV1 (Prostate Cancer) | CCK-8 Assay | 40.07 (at 48h) | |
| SJL2-1 | PC-3 (Prostate Cancer) | CCK-8 Assay | 37.29 (at 48h) | |
| Compound 17 | LNCaP (Prostate Cancer) | MTT Assay | 0.43 (at 72h) |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular regulation. PRMT5, in complex with its cofactor MEP50, methylates various substrates, leading to the regulation of gene expression, RNA splicing, and other critical cellular functions.
Caption: PRMT5 forms a complex with MEP50 to symmetrically dimethylate (sDMA) histone and non-histone substrates, regulating key cellular processes. This compound inhibits this activity.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the cellular characterization of a PRMT5 inhibitor like this compound.
Caption: A stepwise workflow for characterizing the cellular effects of this compound, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Symmetric Dimethylarginine (sDMA) Marks
This protocol describes how to assess the inhibitory effect of this compound on PRMT5's methyltransferase activity in cells by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmBB' or total cellular proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-sDMA (symmetric dimethylarginine) antibody
-
Anti-SmBB' antibody (optional, for specific substrate analysis)
-
Anti-PRMT5 antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat
-
Application Notes and Protocols for the PRMT5 Inhibitor PRMT5-IN-9
For Research Use Only.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in the regulation of gene expression, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.
PRMT5-IN-9 is a novel and potent inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 0.01 µM. Due to the limited availability of detailed public data and established protocols for this compound, this document provides recommended procedures based on the well-characterized and structurally similar PRMT5 inhibitor, GSK3326595. These protocols and notes are intended to serve as a comprehensive guide for researchers and scientists in the initial characterization and application of this compound in a cell-based setting.
Quantitative Data Summary
The anti-proliferative activity of PRMT5 inhibitors varies across different cancer cell lines. The following table summarizes the reported IC50 and gIC50 (growth inhibition 50) values for the representative PRMT5 inhibitor, GSK3326595. This data can be used as a reference for selecting appropriate cell lines and determining starting concentrations for experiments with this compound.
| Cell Line | Cancer Type | IC50 / gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | gIC50 < 100 | |
| JVM-2 | Mantle Cell Lymphoma | gIC50 < 100 | |
| JEKO-1 | Mantle Cell Lymphoma | gIC50 > 100 | |
| MINO | Mantle Cell Lymphoma | gIC50 > 100 | |
| REC-1 | Mantle Cell Lymphoma | gIC50 > 100 | |
| HCT-116 (MTAP knockout) | Colorectal Carcinoma | IC50 = 189 | |
| MCF-7 | Breast Cancer | - | |
| MDA-MB-468 | Breast Cancer | - |
Signaling Pathway
PRMT5 is a key regulatory node in several signaling pathways crucial for cancer cell proliferation and survival. Its inhibition can lead to a cascade of downstream effects. Upstream, PRMT5 expression can be regulated by transcription factors such as SMAD3 and ZNF143. Downstream, PRMT5 inhibition has been shown to impact the AKT/GSK3β and ERK signaling pathways, as well as activating the p53 tumor suppressor pathway through alternative splicing of MDM4.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the cellular effects of this compound.
Caption: General experimental workflow for PRMT5 inhibitor characterization.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with could be 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Symmetric Di-methylarginine (SDMA)
This protocol is used to confirm the on-target activity of this compound by measuring the levels of symmetric di-methylarginine (SDMA), a direct product of PRMT5 enzymatic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Di-methylarginine (SDMA) motif antibody
-
Anti-β-actin or other loading control antibody
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to
-
Prmt5-IN-9 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Prmt5-IN-9, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound in various experimental systems.
Product Information
This compound is a small molecule inhibitor targeting the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic development.[3][4] this compound offers a valuable tool for studying the cellular functions of PRMT5 and for preclinical evaluation of PRMT5 inhibition.
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare a high-concentration stock solution in DMSO.
| Solvent | Solubility | Comments |
| DMSO | ≥ 50 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | Soluble to a lesser extent. May require warming. |
| Water | Insoluble | Not recommended for initial stock solution preparation. |
| PBS (pH 7.2) | Insoluble | Not recommended for initial stock solution preparation. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight of X g/mol ), add Y µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6]
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5] Formulations for animal studies may require specific vehicles; consult relevant literature for appropriate formulation protocols.
Signaling Pathway Modulated by PRMT5
PRMT5 plays a crucial role in regulating several signaling pathways involved in cell proliferation, survival, and differentiation. Inhibition of PRMT5 with this compound is expected to modulate these pathways. One of the well-established pathways influenced by PRMT5 is the WNT/β-catenin signaling pathway.[7]
Caption: PRMT5-mediated repression of WNT antagonists and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for common experiments involving PRMT5 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell-Based Assay for PRMT5 Inhibition
This protocol describes a method to assess the cellular activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmBB'.[8]
Experimental Workflow:
Caption: Workflow for assessing cellular PRMT5 inhibition.
Detailed Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a DMSO-only control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate of PRMT5 (e.g., anti-sDMA SmBB') overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the sDMA signal to the total protein level of the substrate or a loading control (e.g., β-actin or GAPDH).
-
Cell Viability/Proliferation Assay
This protocol is to determine the effect of this compound on cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for cell viability/proliferation assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period of 72 hours to 6 days, depending on the cell line's doubling time and the compound's mechanism of action.[9]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in media | Exceeding the solubility limit in aqueous solution. | Prepare fresh dilutions from the DMSO stock. Ensure the final DMSO concentration in the media is low (typically <0.5%). |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Use single-use aliquots of the stock solution. Ensure accurate pipetting and consistent cell culture conditions. |
| No effect on sDMA levels | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment. Confirm the activity of the antibody. |
| High background in Western blot | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps. |
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for in vitro research applications. The following protocols and data summaries are intended to guide researchers in determining optimal treatment durations and concentrations for achieving desired experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 0.01 µM. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic development. Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and modulation of key signaling pathways involved in tumorigenesis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known potency of this compound and typical results observed with other PRMT5 inhibitors. These values should be used as a starting point for experimental design and optimized for specific cell lines and experimental conditions.
Table 1: this compound In Vitro Efficacy
| Parameter | Value | Notes |
| IC50 | 0.01 µM | This value represents the concentration of this compound required to inhibit 50% of PRMT5 enzymatic activity in a biochemical assay. Cellular IC50 values for growth inhibition may vary depending on the cell line. |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Typical Treatment Duration |
| Cell Viability/Proliferation | 0.01 µM - 5 µM | 24 - 144 hours |
| Apoptosis Induction | 0.1 µM - 10 µM | 48 - 72 hours |
| Western Blot (Downstream Target Modulation) | 0.05 µM - 2 µM | 24 - 72 hours |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.
Application Notes and Protocols: Investigating PRMT5 Inhibitors in Combination Therapy
Disclaimer: The following application notes and protocols are provided for research purposes only. The specific compound "Prmt5-IN-9" is not referenced in currently available public literature. Therefore, this document utilizes the well-characterized clinical-stage PRMT5 inhibitor, GSK3326595 (Eprenetapopt) , as an exemplary agent to outline the principles and methodologies for evaluating PRMT5 inhibitors in combination therapies. These protocols can be adapted for novel inhibitors like this compound as they become available.
Introduction to PRMT5 Inhibition and Combination Strategies
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression in various cancers is linked to the dysregulation of key cellular processes, including RNA splicing, cell cycle progression, and DNA damage repair. Inhibition of PRMT5 has emerged as a promising therapeutic strategy in oncology.
Combination therapy aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. For PRMT5 inhibitors, rational combination strategies often involve agents that induce DNA damage, inhibit compensatory signaling pathways, or target vulnerabilities created by PRMT5 inhibition. For instance, combining PRMT5 inhibitors with DNA-damaging agents can be effective, as PRMT5 is a key regulator of the DNA damage response.
Quantitative Synergy Analysis: In Vitro Studies
A critical step in evaluating combination therapies is to determine whether the combined effect of the drugs is synergistic, additive, or antagonistic. This is often achieved by measuring cell viability across a matrix of concentrations for each drug and calculating a Combination Index (CI) using the Chou-Talalay method.
Table 1: In Vitro Synergy of GSK3326595 with Chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Combination Agent | IC50 (GSK3326595 alone, nM) | IC50 (Agent alone, nM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| MiaPaCa-2 | Gemcitabine | 150 | 25 | 0.6 | Synergistic |
| Panc-1 | Gemcitabine | 250 | 40 | 0.8 | Synergistic |
| AsPC-1 | 5-Fluorouracil | 200 | 5000 | 0.7 | Synergistic |
Data are representative and compiled for illustrative purposes based on typical findings in the field.
Experimental Protocols
Protocol: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the methodology for determining the synergistic effects of a PRMT5 inhibitor (e.g., GSK3326595) and a combination agent using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor (e.g., GSK3326595)
-
Combination agent (e.g., Gemcitabine)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for the PRMT5 inhibitor and the combination agent. For combination wells, prepare a matrix of concentrations at a constant ratio.
-
Treatment: Add the single agents and combination drugs to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).
-
Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Calculate the percentage of cell viability for each condition.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
-
Protocol: Western Blot for Target Engagement and Pathway Modulation
This protocol is used to verify that the PRMT5 inhibitor is engaging its target (by measuring the reduction in symmetric arginine dimethylation, SDMA) and to assess downstream pathway effects.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-p53, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Measure protein concentration in cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensities relative to a loading control (e.g., Actin).
Visualizations: Pathways and Workflows
Signaling Pathway of PRMT5 Inhibition
The diagram below illustrates the central role of PRMT5 in cellular processes and how its inhibition can lead to anti-tumor effects.
Caption: Mechanism of PRMT5 inhibition leading to p53 activation and apoptosis.
Synergistic Mechanism of Action
This diagram illustrates the synergistic relationship between a PRMT5 inhibitor and a DNA-damaging agent like gemcitabine.
Caption: Synergy between PRMT5 inhibition and DNA-damaging agents.
Experimental Workflow for Combination Study
The following workflow outlines the typical steps for evaluating a PRMT5 inhibitor in combination with another drug, from in vitro screening to in vivo validation.
Caption: Workflow for preclinical evaluation of drug combinations.
Prmt5-IN-9: Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Prmt5-IN-9, a potent and novel inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in chromatin immunoprecipitation (ChIP) assays. This document offers detailed protocols, data presentation guidelines, and visual workflows to facilitate the investigation of PRMT5's role in gene regulation and chromatin dynamics.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[1][3] PRMT5-mediated methylation of histones, such as the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), is often associated with transcriptional repression.[4] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a significant target for therapeutic development.[5][6]
This compound is a novel and potent inhibitor of PRMT5 with a reported IC50 of 0.01 μM.[7][8][9] Its high potency makes it a valuable chemical probe for studying the cellular functions of PRMT5. ChIP assays using this compound can elucidate the genome-wide localization of PRMT5 and the impact of its inhibition on histone modifications and gene expression.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant PRMT5 inhibitors.
| Compound | Target | IC50 / Ki | Description | Reference |
| This compound | PRMT5 | 0.01 μM (IC50) | A novel, potent PRMT5 inhibitor. | [7][8][9] |
| EPZ015666 | PRMT5 | 5 nM (Ki) | A potent, selective, and orally bioavailable PRMT5 inhibitor. | [10] |
| C220 | PRMT5 | - | A PRMT5 inhibitor used in ChIP-qPCR studies. | [11] |
Signaling Pathway and Mechanism of Action
PRMT5 plays a central role in epigenetic regulation. It is often found in complex with other proteins, such as MEP50, which is crucial for its methyltransferase activity.[3][12] The PRMT5/MEP50 complex catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins, including histones H3 and H4.[4][5] The resulting symmetric dimethylation, particularly H4R3me2s, can lead to chromatin compaction and transcriptional repression of target genes, including those involved in cell cycle regulation and DNA damage repair.[11][13] this compound acts as a competitive inhibitor, likely by binding to the active site of PRMT5 and preventing the binding of SAM or the protein substrate, thereby blocking its methyltransferase activity.[5]
Figure 1: PRMT5 signaling pathway and inhibition by this compound.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from established ChIP procedures and is suitable for use with this compound.[11] Optimization of cell number, antibody concentration, and sonication conditions may be necessary for specific cell lines and experimental setups.
Materials
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Anti-PRMT5 antibody or anti-H4R3me2s antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Glycogen
-
qPCR primers for target and control regions
Experimental Workflow
Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Protocol
1. Cell Culture and Inhibitor Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours). The optimal concentration and time should be determined empirically, starting with a concentration range around the IC50 (e.g., 10-100 nM).
2. Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
3. Quenching:
-
Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Incubate for 5 minutes at room temperature.
4. Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer with protease inhibitors.
5. Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. Optimization of sonication cycles and power is critical.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
6. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific antibody (e.g., anti-PRMT5 or anti-H4R3me2s) or normal IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
7. Immune Complex Capture:
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Use a magnetic stand to capture the beads and discard the supernatant.
8. Washes:
-
Perform sequential washes of the beads with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally TE buffer to remove non-specifically bound proteins.
9. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
Add NaCl to the eluates and the input sample to reverse the formaldehyde crosslinks by incubating at 65°C for at least 4 hours or overnight.
10. DNA Purification:
- Treat the samples with RNase A and then Proteinase K.
- Purify the DNA using phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation or a commercial ChIP DNA purification kit.
11. Analysis:
- Resuspend the purified DNA in water or TE buffer.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed with library preparation for ChIP-sequencing (ChIP-seq).
Data Analysis and Interpretation
For qPCR analysis, the enrichment of a specific DNA region is typically calculated as a percentage of the input DNA and normalized to the IgG control. A significant reduction in the enrichment of a known PRMT5 target gene promoter in this compound-treated cells compared to the vehicle control would indicate successful inhibition of PRMT5 binding. For ChIP-seq, a genome-wide analysis will reveal changes in PRMT5 occupancy or H4R3me2s marks upon inhibitor treatment, providing insights into the broader regulatory roles of PRMT5.
Troubleshooting
-
Low ChIP Signal: Optimize antibody concentration, increase cell number, or adjust sonication conditions.
-
High Background: Increase the number and stringency of washes, pre-clear chromatin for a longer duration, or use a higher quality antibody.
-
Inefficient Chromatin Shearing: Optimize sonication time and power. Check sheared chromatin size on an agarose gel.
-
Variability between Replicates: Ensure consistent cell numbers, reagent volumes, and incubation times.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the critical functions of PRMT5 in health and disease.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 2691869-52-8|DC Chemicals [dcchemicals.com]
- 10. abmole.com [abmole.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. embopress.org [embopress.org]
Prmt5-IN-9: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Prmt5-IN-9, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are outlined to facilitate the discovery and characterization of novel PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound is a novel and potent inhibitor of PRMT5 with a reported IC50 of 0.01 μM. This document outlines its application in high-throughput screening to identify and characterize new modulators of PRMT5 activity.
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound and high-throughput screening for PRMT5 inhibitors.
| Parameter | Value | Notes |
| This compound IC50 | 0.01 µM | In vitro biochemical assay. |
| Z' Factor | ~0.7 | A Z' factor of 0.5 or higher is considered excellent for HTS, indicating a robust and reliable assay. This value is based on a similar AlphaLISA HTS assay for PRMT5 inhibitors. |
Signaling Pathways Involving PRMT5
PRMT5 is a key regulator in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of PRMT5 inhibitors.
Caption: PRMT5 interacts with and modulates key signaling pathways like PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and WNT/β-catenin.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel PRMT5 inhibitors.
Application Notes and Protocols: Prmt5-IN-9 for Induction of Apoptosis in Cancer Cells
Disclaimer: Information regarding a specific inhibitor designated "Prmt5-IN-9" is not currently available in the public domain. The following application notes and protocols are a composite representation based on the known mechanisms and effects of other well-characterized PRMT5 inhibitors, such as GSK591, PRT382, and EPZ015938. These protocols are intended to serve as a general guideline for researchers investigating the pro-apoptotic effects of novel PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] PRMT5 is frequently overexpressed in a wide range of human cancers, such as lymphoma, lung, breast, and colorectal cancers, where it contributes to tumor cell proliferation and survival.[2][3] Inhibition of PRMT5 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.[3] this compound is a putative novel small molecule inhibitor of PRMT5 designed to disrupt its methyltransferase activity, leading to cell cycle arrest and programmed cell death.
Mechanism of Action
PRMT5 promotes cancer cell survival through multiple mechanisms. It can epigenetically silence tumor suppressor genes and negatively regulate proteins involved in apoptosis.[4][5] Inhibition of PRMT5 with compounds like this compound is expected to reverse these effects, leading to the activation of apoptotic pathways. Key mechanisms include:
-
Activation of the Intrinsic Apoptosis Pathway: PRMT5 inhibition has been shown to upregulate the expression of pro-apoptotic BCL-2 family proteins such as BAX and BAK, while downregulating anti-apoptotic proteins.[6] This shift in the BCL-2 family balance leads to mitochondrial outer membrane permeabilization and subsequent activation of caspase-9 and caspase-3.[6][7]
-
Modulation of Survival Signaling Pathways: PRMT5 can positively regulate pro-survival signaling pathways such as the WNT/β-catenin and PI3K/Akt/GSK3β pathways.[2][4] Inhibition of PRMT5 disrupts these pathways, leading to decreased expression of downstream targets like c-MYC and CYCLIN D1, which are critical for cell proliferation and survival.[4]
-
Regulation of p53: PRMT5 can methylate and regulate the activity of the tumor suppressor p53.[1][8] By inhibiting PRMT5, the pro-apoptotic functions of p53 may be restored.
-
Sensitization to TRAIL-induced Apoptosis: Knockdown of PRMT5 has been shown to potentiate apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells.[9]
Quantitative Data Summary
The following table summarizes the effects of various PRMT5 inhibitors on different cancer cell lines, providing an expected range of activity for novel inhibitors like this compound.
| Inhibitor | Cell Line(s) | Concentration/IC50 | Key Apoptotic Effects | Reference |
| PRT382 | Z-138, CCMCL1, Maver-1 (Mantle Cell Lymphoma) | 100 nM | Increased mRNA and protein expression of BAX, BAK1, and PUMA. Increased cleavage of caspase-9 and caspase-3. | [6] |
| GSK591 | A549, ASTC-a-1 (Lung Cancer) | 10-20 µM (in combination with resveratrol) | Enhanced resveratrol-induced apoptosis, increased cleaved caspase-3 and PARP. Reduced phosphorylation of Akt and GSK3β. | [2] |
| C220 | 17-71, CLBL-1, OSW (Canine Lymphoma) | 0.1 - 10 µM | Increased percentage of Annexin-V positive cells. | [10] |
| EPZ015938 | OPM2, JJN3, AMO1, XG7 (Multiple Myeloma) | 0.5 - 10 µM | Increased Annexin V staining. Activation of caspase-9, caspase-3, and PARP. | [7][11] |
| CMP-5 | JeKo, Pfeiffer, SUDHL-2 (Lymphoma) | Not specified | Decreased expression of CYCLIN D1, c-MYC, and SURVIVIN. | [4] |
Experimental Protocols
Cell Viability Assay (MTS/CCK-8 Assay)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTS or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the selected time period.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-BAX, anti-BCL-2, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stat.purdue.edu [stat.purdue.edu]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach [frontiersin.org]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selective PRMT5 Inhibitors in Proteomic Studies of Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Note to User: The specific inhibitor "Prmt5-IN-9" is not widely documented in publicly available scientific literature. Therefore, to provide a detailed and accurate application note based on published data, this document uses the well-characterized, potent, and selective PRMT5 inhibitor, GSK591 , as a representative example. The principles, protocols, and data presented here are broadly applicable to other potent and selective PRMT5 inhibitors used in proteomic studies.
Introduction
Protein arginine methylation is a crucial post-translational modification (PTM) that governs numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMTs are classified into three types based on the methylation marks they deposit. Type II PRMTs, with PRMT5 being the predominant enzyme, catalyze the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA).[2]
Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] The development of potent and selective small molecule inhibitors targeting PRMT5 has provided powerful tools for dissecting its biological functions and identifying its substrates on a proteome-wide scale.[5] Chemical probes like GSK591 (IC50 = 11 nM) allow for the acute inhibition of PRMT5's catalytic activity, enabling the quantitative analysis of changes in the arginine methylome.[2]
This application note provides a comprehensive overview and detailed protocols for utilizing selective PRMT5 inhibitors in conjunction with advanced proteomic techniques to identify and quantify PRMT5-dependent methylation sites.
Application Notes
Global Profiling of Arginine Methylation using a Selective PRMT5 Inhibitor
The primary application of a selective PRMT5 inhibitor in proteomics is the identification of direct and indirect substrates of the enzyme. By comparing the methylation landscape of cells treated with the inhibitor versus a vehicle control, researchers can pinpoint arginine residues whose methylation status is dependent on PRMT5 activity. A powerful technique for this is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), coupled with immunoenrichment of methylated peptides and high-resolution mass spectrometry.[6]
This approach allows for the precise quantification of thousands of methylation sites. Upon PRMT5 inhibition, a significant reduction in the abundance of specific sDMA-containing peptides is observed, identifying them as likely PRMT5 substrates.
Data Presentation: Quantitative Proteomic Analysis of PRMT5 Inhibition
The following table summarizes a selection of symmetrically dimethylated arginine (sDMA) sites that were significantly down-regulated in human cells upon treatment with the PRMT5 inhibitor, GSK591. This data is derived from a quantitative proteomic study and highlights proteins involved in key cellular processes like RNA splicing and processing.[6]
| Protein | Gene Name | Site | Sequence | Fold Change (Inhibitor/Control) | Biological Process |
| SmD3 | SNRPD3 | R107 | GMRGRGMGRGMGRG | ~0.15 | Spliceosome Assembly |
| SmB/B' | SNRPB | R566 | GRGRGRGRGRGMGR | ~0.20 | Spliceosome Assembly |
| WDR77 | WDR77 | R33 | GTRGRGRGMRG | ~0.25 | PRMT5 Complex Component |
| LSm4 | LSM4 | R58 | GARGMNRGMGRG | ~0.30 | mRNA Processing |
| HNRNPA1 | HNRNPA1 | R225 | RGGNFGGRGGRGGY | ~0.40 | RNA Binding, Splicing |
| FUS | FUS | R218 | SGGGGGGYGGSRGG | ~0.45 | RNA Binding, DNA Repair |
| EIF4G3 | EIF4G3 | R1578 | GFRGRGGRGGRGGF | ~0.50 | Translation Initiation |
Table 1: Representative PRMT5-dependent sDMA sites identified by quantitative proteomics. Data is conceptually based on findings from studies using GSK591, where a significant decrease in the ratio of heavy (inhibitor-treated) to light (control) labeled peptides indicates PRMT5-dependency.
Visualization of Experimental Workflow
The general workflow for identifying PRMT5 substrates using a chemical probe and quantitative proteomics is depicted below.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK591 | Structural Genomics Consortium [thesgc.org]
- 3. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Prmt5-IN-9 off-target effects and how to control for them
Welcome to the technical support center for PRMT5-IN-9. This guide provides essential information, troubleshooting advice, and experimental protocols to help researchers effectively use this novel PRMT5 inhibitor while controlling for potential off-target effects. Given that this compound is a novel inhibitor, comprehensive public data on its selectivity is limited. Therefore, this guide outlines best practices for validating its on-target activity and identifying potential off-target effects, drawing on principles established for other well-characterized PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. PRMT5's activity is often dysregulated in cancer, making it a compelling therapeutic target.
Q2: What are the potential off-target effects of a novel PRMT5 inhibitor like this compound?
While specific data for this compound is not widely available, potential off-target effects can be inferred from the broader class of PRMT5 inhibitors. Key concerns include:
-
Other Methyltransferases: The S-adenosylmethionine (SAM) binding pocket is conserved among protein methyltransferases. This creates a risk of cross-reactivity with other PRMTs, particularly the other type II enzyme, PRMT9, or various type I PRMTs.
-
Kinases: Some small molecule inhibitors can have off-target effects on protein kinases. Comprehensive kinase screening is necessary to rule out such activity.
-
Unidentified Off-Targets: A compound may interact with other proteins in a manner that is difficult to predict, leading to unexpected phenotypes.
Q3: How can I determine if my observed phenotype is due to on-target PRMT5 inhibition or an off-target effect?
Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA)
Prmt5-IN-9 stability issues in cell culture media
Technical Support Center: Prmt5-IN-9
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with an IC50 of 0.01 μM.[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins. By inhibiting PRMT5, this compound can be used to study the biological functions of this enzyme and explore its therapeutic potential in diseases such as cancer.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I store this compound?
For optimal stability, this compound should be stored as a powder or in DMSO solution at specific temperatures. The recommended storage conditions are summarized in the table below.[1][2]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| Solution in DMSO | 4°C | 2 weeks |
| Solution in DMSO | -80°C | 6 months |
Q4: Is this compound stable in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions and cell culture media has not been extensively reported. However, as a benzimidazole derivative, it may be susceptible to degradation in aqueous environments over time.[3][4][5] It is highly recommended to prepare fresh dilutions in media for each experiment and to perform stability tests under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
Issue 1: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Degradation of this compound in cell culture media.
-
Troubleshooting Tip: this compound, being a benzimidazole derivative, may have limited stability in aqueous-based cell culture media.[3][4][5] Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in media for extended periods. To assess its stability under your specific conditions, you can perform a time-course experiment and analyze the concentration of the compound at different time points using HPLC or LC-MS.
-
-
Possible Cause 2: Suboptimal final concentration of the inhibitor.
-
Possible Cause 3: Issues with the initial stock solution.
Issue 2: Precipitate formation upon addition to cell culture media.
-
Possible Cause 1: Poor solubility in aqueous media.
-
Troubleshooting Tip: While this compound is soluble in DMSO, its solubility in aqueous media may be limited. To avoid precipitation, ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) and that the this compound working solution is added to the media with gentle mixing.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Tip: Certain components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with small molecules. Try pre-warming the media to 37°C before adding the inhibitor and mix gently.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a common cell culture medium (e.g., DMEM with 10% FBS) over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
DMEM with 10% FBS (or your specific cell culture medium)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM (or your typical working concentration).
-
Time-Course Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining this compound.
-
Use the t=0 sample as the 100% reference.
-
Data Presentation:
The results of the stability study can be presented in a table format as shown below.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | Hypothetical Data |
| 4 | Hypothetical Data |
| 8 | Hypothetical Data |
| 24 | Hypothetical Data |
| 48 | Hypothetical Data |
Experimental Workflow Diagram
Caption: A step-by-step workflow for assessing the stability of this compound in cell culture media.
Signaling Pathways
Prmt5 is involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways can provide context for the observed effects of this compound.
PRMT5 and Key Cancer-Related Signaling Pathways
Caption: An overview of key signaling pathways modulated by PRMT5 that are relevant to cancer biology. This compound inhibits PRMT5, thereby affecting these downstream pathways.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2691869-52-8|DC Chemicals [dcchemicals.com]
- 3. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
PRMT5-IN-9 Target Engagement Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Prmt5-IN-9 in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a therapeutic target?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification impacts gene expression, RNA splicing, signal transduction, and DNA damage response.[1][2][3] PRMT5 is often overexpressed in a variety of cancers, including lymphoma, lung cancer, and breast cancer, where it contributes to tumor growth and survival.[4] Its pivotal role in oncogenesis makes it a compelling target for therapeutic intervention.[3][5]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of PRMT5.[3] By doing so, it prevents the symmetric dimethylation of PRMT5's target proteins, thereby disrupting the cellular processes that are dependent on this modification and leading to anti-tumor effects.[3] Inhibitors of PRMT5 can function by competing with the enzyme's substrates or its cofactor, S-adenosylmethionine (SAM).[3]
Q3: What are the primary methods to confirm that this compound is engaging its target, PRMT5, in my model?
Confirming target engagement is a critical step in drug development. For this compound, the primary methods include:
-
Western Blotting for Symmetric Dimethylarginine (SDMA) Marks: This is a direct biochemical method to assess the inhibition of PRMT5's enzymatic activity.[6]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to determine if this compound disrupts the interaction between PRMT5 and its binding partners.[7][8]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay measures the thermal stabilization of PRMT5 upon ligand binding, providing direct evidence of target engagement in a cellular context.[9][10][11]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the affinity and occupancy of an inhibitor for its target protein.[12][13][14]
Troubleshooting Guides and Experimental Protocols
Western Blotting for Symmetric Dimethylarginine (SDMA) Marks
This method provides a direct readout of PRMT5's methyltransferase activity. A reduction in the global levels of SDMA on cellular proteins following treatment with this compound indicates successful target engagement and inhibition.
Experimental Workflow:
Caption: Western Blotting workflow for SDMA detection.
Detailed Protocol:
| Step | Procedure | Notes |
| 1. Sample Preparation | Treat cells or tissues with varying concentrations of this compound and appropriate vehicle controls for a defined period (e.g., 24-72 hours).[15] | Include a positive control (untreated) and a negative control (known ineffective compound). |
| 2. Lysis | Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] | Keep samples on ice to prevent protein degradation. |
| 3. Protein Quantification | Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). | Equal protein loading is crucial for accurate comparison. |
| 4. SDS-PAGE | Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. | Use a gel percentage appropriate for the size of proteins you expect to be methylated. |
| 5. Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. | Confirm transfer efficiency using Ponceau S staining. |
| 6. Blocking | Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. | This step prevents non-specific antibody binding. |
| 7. Primary Antibody | Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (SDMA) motifs overnight at 4°C.[16] | Dilute the antibody according to the manufacturer's recommendations. |
| 8. Secondary Antibody | Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. | The secondary antibody should be specific to the host species of the primary antibody. |
| 9. Detection | Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17] | Capture the image using a digital imager. |
| 10. Analysis | Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). | A dose-dependent decrease in the SDMA signal indicates target engagement. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No change in SDMA signal | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. |
| This compound is not cell-permeable. | Confirm cell permeability using other methods or use a different inhibitor. | |
| Poor antibody quality. | Use a validated anti-SDMA antibody.[16] | |
| High background | Incomplete blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations. | |
| Weak or no signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Inefficient transfer. | Optimize transfer conditions (time, voltage). |
Co-Immunoprecipitation (Co-IP)
This technique can be used to investigate whether this compound disrupts the interaction between PRMT5 and its known binding partners, such as MEP50 (WDR77), pICln, or specific substrates.[18][19][20]
Experimental Workflow:
Caption: Co-Immunoprecipitation workflow.
Detailed Protocol:
| Step | Procedure | Notes |
| 1. Cell Treatment | Treat cells with this compound or vehicle control. | The treatment time and concentration should be optimized. |
| 2. Lysis | Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5-1% NP-40 or Triton X-100) with protease inhibitors.[21] | This preserves protein-protein interactions. |
| 3. Pre-clearing (Optional) | Incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[21] | Centrifuge and collect the supernatant. |
| 4. Immunoprecipitation | Add an antibody against PRMT5 or its binding partner to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[21] | Use a high-quality antibody validated for IP. |
| 5. Complex Capture | Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.[21] | |
| 6. Washing | Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.[21] | |
| 7. Elution | Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[21] | |
| 8. Western Blot Analysis | Analyze the eluates by Western blotting using antibodies against PRMT5 and its expected binding partner. | A decrease in the co-precipitated binding partner in the this compound treated sample indicates disruption of the interaction. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| Binding partner not detected | Interaction is weak or transient. | Optimize lysis and wash conditions (e.g., lower salt concentration). |
| Antibody is not suitable for IP. | Use a different antibody clone or a polyclonal antibody.[21] | |
| This compound does not disrupt this specific interaction. | Investigate other PRMT5 complexes. | |
| High background | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer. |
| Non-specific antibody binding. | Perform pre-clearing of the lysate.[21] |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to directly demonstrate that a compound binds to its target in a cellular environment.[22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol:
| Step | Procedure | Notes |
| 1. Cell Treatment | Treat intact cells with this compound or vehicle control for a defined period.[9] | Alternatively, treat cell lysates with the compound.[23] |
| 2. Heat Challenge | Aliquot the treated cells or lysates and heat them at different temperatures for a fixed time (e.g., 3 minutes).[9] | A typical temperature range is 40-70°C. |
| 3. Lysis and Fractionation | Cool the samples on ice, then lyse the cells (if treated intact). Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.[11] | |
| 4. Western Blot Analysis | Analyze the amount of soluble PRMT5 in each sample by Western blotting. | |
| 5. Data Analysis | Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9] |
Isothermal Dose-Response Fingerprint (ITDRF):
An alternative CETSA format is the ITDRF, where cells are treated with a range of inhibitor concentrations and then heated at a single, optimized temperature.[9] This allows for the determination of an EC50 for target engagement.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No thermal shift observed | The compound does not stabilize the protein upon binding. | This can occur with some inhibitors; it doesn't necessarily mean there is no binding. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of PRMT5. | |
| High variability | Inconsistent heating or sample handling. | Ensure precise temperature control and consistent timing for all steps. |
PRMT5 Signaling Pathways
PRMT5 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival.[2][5][24] Understanding these pathways can help in designing experiments and interpreting results.
Caption: Simplified PRMT5 signaling network in cancer.
PRMT5 can influence key cancer-related pathways:
-
EGFR and PI3K/AKT Signaling: PRMT5 can directly methylate and regulate the activity of proteins in these pathways, such as EGFR and AKT, affecting cell proliferation and survival.[2][24][25]
-
WNT/β-catenin Signaling: PRMT5 can promote WNT/β-catenin signaling, which is involved in cell proliferation and epithelial-mesenchymal transition (EMT).[24][26]
-
FGFR Signaling: PRMT5 can regulate the expression of Fibroblast Growth Factor Receptors (FGFRs), which are upstream activators of the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[25]
By confirming that this compound engages PRMT5, researchers can confidently link the observed phenotypic effects in their models to the inhibition of these critical signaling pathways.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PRMT5 modulators and how do they work? [synapse.patsnap.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. NanoBRET® TE PRMT5 Assay [promega.co.uk]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 24. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PRMT5-IN-1 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of PRMT5-IN-1 in primary cell experiments.
Troubleshooting Guide
Researchers may encounter several challenges when using PRMT5-IN-1 in primary cells. This guide provides potential causes and solutions to common issues.
| Issue | Potential Cause | Suggested Solution |
| High Cytotoxicity at Low Concentrations | Primary cells are highly sensitive to PRMT5 inhibition. | - Titrate Down: Start with a much lower concentration range than used for cancer cell lines. A dose-response experiment is critical. - Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe the desired biological effect. - Optimize Culture Conditions: Ensure primary cells are healthy and in optimal culture conditions before adding the inhibitor. Stressed cells are more susceptible to toxicity.[1] |
| Inconsistent Results Between Experiments | - Variation in primary cell health and passage number. - Inconsistent inhibitor concentration. | - Use Low Passage Cells: Whenever possible, use primary cells at a low passage number as they are more representative of the in vivo state.[1] - Fresh Dilutions: Prepare fresh dilutions of PRMT5-IN-1 from a stock solution for each experiment to ensure consistent potency. |
| Lack of On-Target Effect at Non-Toxic Concentrations | - Insufficient inhibitor concentration to engage the target. - Short half-life of the compound in culture. | - Confirm Target Engagement: Perform a Western blot for symmetric dimethylarginine (SDMA) marks on known PRMT5 substrates (e.g., SmD3) to confirm target inhibition at non-toxic concentrations.[2] - Replenish Inhibitor: For longer-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Off-Target Effects Observed | The inhibitor may be affecting other cellular pathways. | - Use a Structurally Unrelated PRMT5 Inhibitor: As a control, use another PRMT5 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PRMT5 inhibition. - Perform Rescue Experiments: If possible, overexpress a PRMT5 construct to see if it rescues the observed phenotype. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to primary cells. | - Minimize DMSO Concentration: Ensure the final DMSO concentration in the culture media is below 0.1%.[3] - Include a Vehicle Control: Always include a vehicle-only (DMSO) control to distinguish between inhibitor- and solvent-induced cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is PRMT5-IN-1 and how does it work?
A1: PRMT5-IN-1 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[4] By inhibiting PRMT5, PRMT5-IN-1 can modulate these processes, which is of interest in various research areas, particularly in oncology.[4]
Q2: Why is PRMT5-IN-1 more cytotoxic to primary cells than to cancer cell lines?
A2: Primary cells often have a lower proliferative rate and different metabolic and signaling profiles compared to cancer cell lines. PRMT5 is essential for the proliferation and survival of normal cells, including T cells.[5][6] Therefore, inhibiting its function can lead to more pronounced cytotoxic effects in these non-transformed cells.
Q3: What is a good starting concentration for PRMT5-IN-1 in primary cells?
A3: It is recommended to start with a concentration significantly lower than the IC50 values reported for cancer cell lines. A good starting point would be in the low nanomolar range (e.g., 1-10 nM) and then performing a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q4: How can I confirm that PRMT5-IN-1 is inhibiting its target in my primary cells?
A4: The most direct way to confirm target engagement is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A Western blot analysis for SDMA on proteins like SmD3 or histones (H4R3me2s) is a standard method. A reduction in these marks upon treatment with PRMT5-IN-1 indicates on-target activity.[2]
Q5: Are there any known off-target effects of PRMT5 inhibitors?
A5: While PRMT5-IN-1 is designed to be selective, high concentrations may lead to off-target effects. Some studies suggest that certain PRMT5 inhibitors might have broader methyltransferase inhibition or other non-specific effects.[7] It is crucial to use the lowest effective concentration and appropriate controls to minimize and identify potential off-target effects.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of PRMT5-IN-1 in adherent primary cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary cells
-
Complete cell culture medium
-
PRMT5-IN-1
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PRMT5-IN-1 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in primary cells treated with PRMT5-IN-1 using flow cytometry.
Materials:
-
Primary cells
-
Complete cell culture medium
-
PRMT5-IN-1
-
DMSO (vehicle)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat primary cells with the desired concentrations of PRMT5-IN-1 and controls in appropriate culture vessels.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: PRMT5 Signaling Pathway and Site of Inhibition by PRMT5-IN-1.
References
- 1. promocell.com [promocell.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prmt5-IN-9 degradation and storage best practices
Welcome to the technical support center for Prmt5-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for the storage and handling of this compound to ensure its stability and efficacy in your experiments. As this compound is a novel inhibitor, specific degradation and stability data are limited. The following recommendations are based on best practices for similar small molecule inhibitors and are intended to help you minimize potential degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: For long-term storage, it is recommended to store the lyophilized this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. Keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for reconstituting small molecule inhibitors like this compound for in vitro experiments. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can accelerate degradation.
Q3: How should I prepare and store this compound stock solutions?
A3: Once reconstituted in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation. Before use, allow an aliquot to thaw completely at room temperature.
Q4: Can I store my this compound stock solution in the refrigerator (4°C)?
A4: It is not recommended to store this compound stock solutions in DMSO at 4°C for extended periods, as this can lead to precipitation and degradation. For short-term storage (a few hours), keeping the solution on ice is acceptable. For longer-term storage, -20°C or -80°C is required.
Q5: My this compound was shipped at room temperature. Is it still viable?
A5: Yes. Small molecule inhibitors are generally stable at room temperature for the duration of shipping. Upon receipt, you should immediately store the compound at the recommended long-term storage temperature (-20°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | 1. The compound has low solubility in DMSO at lower temperatures.2. The concentration of the stock solution is too high.3. The DMSO used was not anhydrous, leading to decreased solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.2. Prepare a new stock solution at a lower concentration.3. Use fresh, anhydrous DMSO for reconstitution. |
| Inconsistent or weaker than expected activity in assays. | 1. Degradation of this compound due to improper storage or handling.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate pipetting when preparing dilutions. | 1. Prepare a fresh stock solution from the lyophilized powder.2. Ensure stock solutions are aliquoted into single-use volumes.3. Calibrate your pipettes and use proper pipetting techniques. |
| Difficulty dissolving the lyophilized powder in DMSO. | 1. Insufficient mixing.2. The compound may have formed aggregates. | 1. Vortex the solution for several minutes.2. Use an ultrasonic bath to aid dissolution. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under a sterile hood, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions
-
Retrieve a single-use aliquot of the this compound stock solution from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Perform serial dilutions of the DMSO stock solution in your cell culture medium or assay buffer to achieve the final desired working concentration.
-
Note: It is important to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Visual Guides
Caption: Potential degradation pathways for this compound.
Prmt5-IN-9 resistance mechanisms in cancer cells
Welcome to the Technical Support Center for PRMT5 Inhibitor Research. This guide provides troubleshooting assistance and answers to frequently asked questions regarding mechanisms of resistance to PRMT5 inhibitors, such as Prmt5-IN-9, in cancer cells. The principles and mechanisms discussed here are derived from studies with various PRMT5 inhibitors and are broadly applicable to the entire class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to PRMT5 inhibitors?
A1: Cancer cells can develop resistance to PRMT5 inhibitors through several key mechanisms:
-
Activation of Bypass Signaling Pathways: Cells can upregulate parallel pro-survival pathways to circumvent the effects of PRMT5 inhibition. A prominent example is the hyperactivation of the mTOR signaling pathway, which can render cells less dependent on PRMT5 for survival.
-
Transcriptional Reprogramming: Resistance can emerge from a rapid, drug-induced switch in the cell's transcriptional state, rather than the slow selection of rare, pre-existing resistant cells. This new state is stable and can confer new vulnerabilities.
-
Alterations in RNA Processing Machinery: Since PRMT5 is a key regulator of mRNA splicing, cells can acquire resistance through changes in the splicing landscape or by upregulating specific RNA-binding proteins like MUSASHI-2 (MSI2), which can promote the expression of pro-survival proteins like BCL-2.
-
Loss of Downstream Effector Pathways: PRMT5 inhibition often relies on the reactivation of tumor suppressor pathways, such as the p53 pathway. Consequently, loss-of-function mutations in TP53 are a common biomarker for resistance.
-
Modulation of the Tumor Microenvironment: PRMT5 inhibition can paradoxically induce the expression of the immune checkpoint protein PD-L1 on cancer cells, potentially leading to T-cell exhaustion and immune evasion.
-
Changes in Epigenetic Regulators: Loss of the m6A RNA methyltransferase METTL3 has been shown to reduce sensitivity to PRMT5 inhibitors by activating Type 1 interferon signaling.
Q2: My PRMT5 inhibitor-resistant cells still show a reduction in symmetric dimethylarginine (SDMA) levels. Does this mean the inhibitor is still working?
A2: Yes, this is a common and important observation. A reduction in global SDMA levels indicates that the inhibitor is successfully engaging its target and inhibiting the methyltransferase activity of PRMT5. If cells are proliferating despite reduced SDMA, it strongly suggests that resistance is mediated by the activation of alternative, downstream, or parallel survival pathways, rather than by mechanisms that prevent the drug from binding to PRMT5 (e.g., target mutation).
Q3: Are there known genetic biomarkers that predict sensitivity or resistance to PRMT5 inhibitors?
A3: Yes, several biomarkers have been identified:
-
MTAP Deletion: Cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene are often hypersensitive to PRMT5 inhibitors. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5, making the cells more vulnerable to further inhibition.
-
TP53 Status: Wild-type p53 status is often associated with sensitivity, as PRMT5 inhibition can stabilize and activate p53. Conversely, TP53 mutations or deletions are linked to resistance.
-
RICTOR Amplification: Amplification of RICTOR, a key component of the mTORC2 complex, may define a subset of cancers that are sensitive to mTOR inhibitors, which could be a strategy to overcome PRMT5 inhibitor resistance.
-
MUSASHI-2 (MSI2) Expression: High expression of the RNA-binding protein MSI2 has been identified as a driver of resistance in lymphoma.
Troubleshooting Guides
This section addresses common issues encountered during experiments with PRMT5 inhibitors.
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| **Cell Con |
Technical Support Center: Off-Target Kinase Inhibition Profile of a PRMT5 Inhibitor
Disclaimer: Information regarding a compound specifically named "Prmt5-IN-9" is not publicly available. This technical support guide utilizes data and concepts related to the well-characterized, potent, and selective PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative example for researchers working with similar molecules. The off-target kinase inhibition data presented is a hypothetical profile for a selective inhibitor and is intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype that doesn't seem to be related to PRMT5 inhibition. Could off-target kinase activity be the cause?
A1: Yes, it is possible. While a potent and selective PRMT5 inhibitor like EPZ015666 is designed to primarily target PRMT5, it may exhibit inhibitory activity against a small number of protein kinases, especially at higher concentrations.[1][2] These off-target effects could lead to unexpected cellular responses. We recommend performing a kinome scan to experimentally determine the off-target kinase inhibition profile of the specific inhibitor batch you are using.
Q2: How can we differentiate between on-target (PRMT5-mediated) and off-target (kinase-mediated) effects in our cellular assays?
A2: A multi-pronged approach is recommended:
-
Use a structurally distinct PRMT5 inhibitor: If a different, validated PRMT5 inhibitor with a potentially different off-target profile recapitulates the phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of PRMT5 should rescue the on-target phenotype but not the off-target effects.
-
Direct measurement of kinase activity: Assess the activity of suspected off-target kinases in cells treated with your inhibitor.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. Correlate the concentration at which you observe the phenotype with the IC50 values for PRMT5 and any identified off-target kinases.
Q3: Our in vitro kinase assay results for a suspected off-target are not consistent. What could be the issue?
A3: Inconsistent results in kinase assays can arise from several factors:
-
Assay format: Luminescence-based assays that measure ATP consumption can be prone to interference from compounds that affect luciferase activity. Consider using a more direct method, such as a radiometric or mobility shift assay.
-
Reagent quality: Ensure the purity and activity of your kinase, substrate, and ATP.
-
DMSO concentration: High concentrations of DMSO can inhibit some kinases. Maintain a consistent and low final DMSO concentration across all assays.
-
Inhibitor solubility: Poor solubility of the test compound can lead to inaccurate concentration-response curves.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in kinase assay | 1. Contaminated reagents2. Non-specific binding of antibody or substrate3. Autophosphorylation of the kinase | 1. Use fresh, high-purity reagents.2. Increase the number of wash steps and include a blocking agent.3. Optimize the kinase concentration and reaction time to be in the linear range. |
| No or low inhibition of a known off-target kinase | 1. Inactive inhibitor (degradation)2. Inactive kinase enzyme3. Incorrect ATP concentration | 1. Use a fresh aliquot of the inhibitor and verify its integrity.2. Test the kinase activity with a known potent inhibitor for that kinase.3. For competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. Ensure you are using an appropriate ATP concentration (e.g., Km value). |
| Observed cellular effect does not correlate with PRMT5 inhibition | 1. Off-target effect2. Compound toxicity3. Experimental artifact | 1. Consult the off-target profile (see hypothetical data below). Test the effect of a known inhibitor of the suspected off-target kinase.2. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration of your compound.3. Review experimental design, including controls and treatment conditions. |
Off-Target Kinase Inhibition Profile (Hypothetical Data)
The following table represents a hypothetical off-target kinase inhibition profile for a selective PRMT5 inhibitor, screened at a concentration of 1 µM. This data is for illustrative purposes only.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| PRMT5 (On-Target) | >99% | 22 | Methyltransferase |
| DYRK1A | 85% | 250 | CMGC |
| CLK1 | 78% | 450 | CMGC |
| PIM1 | 65% | 800 | CAMK |
| AURKA | 52% | >1000 | Other |
| ABL1 | <10% | >10000 | TK |
| SRC | <10% | >10000 | TK |
| EGFR | <5% | >10000 | TK |
| PI3Ka | <5% | >10000 | Lipid Kinase |
Experimental Protocols
Protocol: Determining Off-Target Kinase Inhibition Profile
This protocol outlines a general procedure for screening a compound against a panel of protein kinases.
1. Materials:
-
Test inhibitor (e.g., EPZ015666) dissolved in 100% DMSO.
-
Panel of purified, active protein kinases.
-
Kinase-specific peptide substrates.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT).
-
[γ-33P]ATP.
-
Positive control inhibitors for each kinase.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted inhibitor or vehicle control (1% DMSO).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
-
For kinases showing significant inhibition, determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for determining the off-target kinase inhibition profile of a compound.
Caption: On-target vs. potential off-target effects of a PRMT5 inhibitor.
References
Technical Support Center: Overcoming Experimental Variability with Prmt5-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of PRMT5 with an IC50 of 0.01 μM. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound blocks these methylation events, which play crucial roles in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in several cancers, making it a key therapeutic target.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline may be required.
Q4: How can I confirm that this compound is active in my cells?
A4: The most common method to confirm the activity of this compound is to perform a western blot analysis to detect the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmBB' or histone H4 at arginine 3 (H4R3me2s). A successful inhibition of PRMT5 will result in a dose-dependent decrease in SDMA levels.
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of PRMT5, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. Comprehensive selectivity profiling for this compound is not yet publicly available. Researchers should include appropriate controls in their experiments, such as comparing the effects of this compound with other PRMT5 inhibitors or using genetic knockdown of PRMT5 to validate key findings.
Troubleshooting Guide
Experimental variability can arise from multiple factors, from inhibitor preparation to the specifics of the assay being performed. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PRMT5 activity (no change in SDMA levels) | 1. Inactive this compound: Improper storage or handling may have led to degradation. | - Ensure this compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).- Prepare fresh stock solutions from powder.- Avoid repeated freeze-thaw cycles. |
| 2. Insufficient inhibitor concentration or incubation time: The concentration of this compound may be too low, or the treatment duration may be too short to observe a significant effect. | - Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the nanomolar to low micromolar range).- Increase the incubation time (e.g., 24, 48, 72 hours). | |
| 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. | - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid cell toxicity and effects on permeability. | |
| 4. High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High background in Western blot for SDMA | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | - Optimize antibody concentrations.- Increase the number and duration of wash steps.- Use a high-quality, validated anti-SDMA antibody. |
| 2. Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. | - Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| Variable cell viability results | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in viability readouts. | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for seeding to improve consistency. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the media and inhibitor, leading to altered cell growth. | - Avoid using the outermost wells of the plate for experimental samples. Fill |
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-9 vs. GSK3326595 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on Prmt5-IN-9 and the clinical candidate GSK3326595. PRMT5 is a critical enzyme in multiple cellular processes, including gene regulation and RNA splicing, and its inhibition has emerged as a promising strategy in oncology. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of these research compounds.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways.[1][2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[][5][6] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Performance Comparison
The following table summarizes the available biochemical and cellular potency data for this compound, GSK3326595, and other notable PRMT5 inhibitors. It is important to note that the data for this compound is limited to a single reported IC50 value without detailed experimental context.
| Inhibitor | Target | IC50 (Biochemical) | Cellular Activity (IC50) | Selectivity | Mechanism of Action | Reference |
| This compound | PRMT5 | 0.01 µM | Not Available | Not Available | Not Available | Vendor Data |
| GSK3326595 | PRMT5/MEP50 | 5.9 - 19.7 nM (on various peptide substrates) | Potent anti-proliferative effects in various cancer cell lines. | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[7] | Orally available, selective, reversible, S-adenosylmethionine (SAM)-uncompetitive, and peptide-competitive.[8] | [7] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | Nanomolar range in Mantle Cell Lymphoma (MCL) cell lines.[9] | Broad selectivity against other histone methyltransferases.[9] | Orally available.[9] | [9][10] |
| LLY-283 | PRMT5 | 11 nM (covalent inhibitor) | Potent inhibition of cellular symmetric dimethylarginine (sDMA) and cell growth. | Selective over PRMT1 and PRMT4.[11] | Covalent inhibitor. | [11] |
| JNJ-64619178 (Onametostat) | PRMT5 | - | Potent antitumor activity in solid and hematologic models. | Highly potent and selective.[8] | Oral PRMT5 inhibitor.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize PRMT5 inhibitors.
PRMT5 Biochemical Potency Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 by detecting the methylation of a biotinylated histone H4 peptide substrate.
-
Principle: A highly specific antibody recognizes the symmetrically dimethylated arginine 3 of the histone H4 peptide (H4R3me2s). The biotinylated peptide is captured by streptavidin-coated donor beads, and the antibody is recognized by an anti-species acceptor bead. Upon excitation, the donor bead generates singlet oxygen, which excites the nearby acceptor bead, producing a chemiluminescent signal proportional to the level of methylation.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H4R3me2s antibody
-
AlphaLISA donor and acceptor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., this compound, GSK3326595)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated H4 peptide substrate, and the test inhibitor.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the anti-H4R3me2s antibody.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[12]
-
Western Blot for Target Engagement (sDMA Levels)
This technique is used to detect the levels of symmetric dimethylarginine (sDMA) on cellular proteins, a direct marker of PRMT5 activity.
-
Principle: Cellular proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for sDMA-containing proteins and a loading control.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of the test inhibitors for a defined period (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[13]
-
Visualizing the Landscape of PRMT5 Inhibition
PRMT5 Signaling Pathway
PRMT5 plays a central role in multiple signaling pathways that are critical for cancer cell proliferation and survival. Its inhibition can lead to the reactivation of tumor suppressor pathways and the downregulation of oncogenic signaling.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRMT5 modulators and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. onclive.com [onclive.com]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Prmt5-IN-9 selectivity profile against other methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the selectivity profile of Prmt5-IN-9 against other methyltransferases, supported by experimental data and detailed protocols. While specific data for a compound designated "this compound" is not publicly available, this guide will draw upon data from well-characterized PRMT5 inhibitors to provide a representative comparison.
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers.[1][2] As a result, the development of potent and selective PRMT5 inhibitors is a key focus in therapeutic research.[3][4] Selectivity is a crucial attribute for any inhibitor, as off-target effects can lead to toxicity and confound experimental results. This guide will explore the selectivity of PRMT5 inhibitors against other methyltransferases, providing a framework for evaluating potential therapeutic candidates.
Comparative Selectivity Profile of PRMT5 Inhibitors
To illustrate the typical selectivity profile of a potent PRMT5 inhibitor, we have compiled data from several published compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PRMT5 inhibitors against a panel of methyltransferases. A higher IC50 value indicates lower potency and thus greater selectivity for PRMT5.
| Target | LLY-283 (IC50, nM)[5] | EPZ015666 (IC50, nM)[6] | Compound 9 (covalent) (% Inhibition @ 1µM)[3] | CMP5 (% Inhibition @ 10µM)[7] |
| PRMT5 | 22 | 22 | >95% | >90% |
| PRMT1 (Type I) | >10,000 | >50,000 | Inactive | No effect |
| PRMT3 (Type I) | >10,000 | >50,000 | Not available | Not available |
| PRMT4/CARM1 (Type I) | >10,000 | >50,000 | Inactive | No effect |
| PRMT6 (Type I) | >10,000 | >50,000 | Not available | Not available |
| PRMT7 (Type III) | >10,000 | >50,000 | Not available | No effect |
| PRMT9 (Type II) | >10,000 | Not available | Not available | Not available |
| SETD7 (Lysine MT) | >10,000 | >50,000 | Not available | Not available |
| G9a (Lysine MT) | >10,000 | >50,000 | Not available | Not available |
Table 1: Selectivity of various PRMT5 inhibitors against a panel of methyltransferases. This table showcases the high selectivity of well-characterized PRMT5 inhibitors. LLY-283 and EPZ015666 demonstrate remarkable selectivity with IC50 values for other methyltransferases being several orders of magnitude higher than for PRMT5.[5][6] Similarly, the covalent inhibitor Compound 9 and CMP5 show high specificity for PRMT5.[3][7]
Understanding the Significance of PRMT5 Signaling
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[8] This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, signal transduction, and DNA damage repair.[9] Dysregulation of PRMT5 activity has been linked to the progression of various cancers, making it an attractive therapeutic target.[10]
Caption: PRMT5 signaling pathway and point of inhibition.
Experimental Protocols for Determining Selectivity
The selectivity of PRMT5 inhibitors is typically assessed using a panel of biochemical and cellular assays.
Biochemical Assays
1. Radioisotope-Based Filter-Binding Assay:
This is a common method to measure the activity of methyltransferases.[11]
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate peptide (e.g., histone H4 peptide).
-
Procedure:
-
The PRMT5/MEP50 enzyme complex is incubated with the inhibitor at various concentrations.
-
The reaction is initiated by adding the substrate peptide and ³H-SAM.
-
After incubation, the reaction mixture is spotted onto a filter membrane which captures the radiolabeled peptide.
-
Unbound ³H-SAM is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Selectivity Panel: To determine selectivity, the inhibitor is tested against a panel of other methyltransferases (e.g., PRMT1, PRMT4, PRMT6, EZH2, SETD7) using their respective substrates.[12]
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This is a bead-based immunoassay that does not require radioactivity.[12]
-
Principle: The assay detects the methylated substrate using a specific antibody.
-
Procedure:
-
The methyltransferase reaction is performed in the presence of the inhibitor.
-
Biotinylated substrate, streptavidin-coated donor beads, and an antibody specific to the methylated substrate conjugated to acceptor beads are added.
-
In the presence of the methylated product, the donor and acceptor beads are brought into close proximity.
-
Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission.
-
The signal is measured, and IC50 values are determined.
-
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis Not Possible: Lack of Public Data on Prmt5-IN-9
A comprehensive comparative analysis of Prmt5-IN-9 and EPZ015666, as requested, cannot be provided at this time due to a complete lack of publicly available scientific literature and experimental data for a compound specifically designated as "this compound". Extensive searches of chemical and biological databases and scientific publications did not yield any information on the biochemical or cellular properties of a PRMT5 inhibitor with this name.
Therefore, a direct, data-driven comparison with the well-characterized PRMT5 inhibitor, EPZ015666, is not feasible.
Information on EPZ015666 (GSK3235025)
In contrast to the absence of data for this compound, EPZ015666 (also known as GSK3235025) is a widely studied, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It is an orally bioavailable compound that has been extensively characterized in both in vitro and in vivo models.
Biochemical and Cellular Activity of EPZ015666
| Parameter | Value | Reference |
| Biochemical IC50 | 22 nM | [1][2] |
| Ki | 5 nM | [3][4] |
| Cellular IC50 (MCL cell lines) | 96 - 904 nM | [3] |
| Selectivity | >20,000-fold over other protein methyltransferases | [3] |
Mechanism of Action of EPZ015666
EPZ015666 is a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor of PRMT5.[5][6] It binds to the substrate-binding pocket of PRMT5, preventing the enzyme from methylating its target proteins.[7][8] This inhibition of PRMT5's methyltransferase activity leads to a reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins, which in turn affects various cellular processes.[1][3]
PRMT5 Signaling Pathways
PRMT5 is a key enzyme that regulates numerous cellular processes through the symmetric dimethylation of arginine residues on a variety of protein substrates.[1][9][10][11] Its activity has been implicated in signal transduction, gene expression, RNA splicing, and DNA damage repair.[12] Inhibition of PRMT5, for instance by EPZ015666, can impact several critical signaling pathways involved in cancer cell proliferation and survival.
Below is a generalized diagram illustrating some of the key signaling pathways influenced by PRMT5 activity.
Caption: PRMT5 signaling network.
Experimental Protocols
While a direct comparison is not possible, the following are generalized protocols for key experiments typically used to characterize PRMT5 inhibitors like EPZ015666.
PRMT5 Enzymatic Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and DTT. Add recombinant human PRMT5/MEP50 complex, a biotinylated histone H4-derived peptide substrate, and the test inhibitor (e.g., EPZ015666) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Capture of Substrate: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
-
Washing: Wash the plate to remove unincorporated [³H]-SAM.
-
Detection: Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., mantle cell lymphoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control and calculate the IC50 value for cell growth inhibition.
Western Blot for Symmetric Dimethylarginine (sDMA)
This experiment determines the ability of the inhibitor to reduce the levels of PRMT5-mediated methylation in cells.
-
Cell Treatment: Treat cultured cells with the PRMT5 inhibitor at various concentrations for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) or a specific methylated substrate like SmD3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent reduction in sDMA levels.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onclive.com [onclive.com]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. What are PRMT5 modulators and how do they work? [synapse.patsnap.com]
- 11. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Prmt5-IN-9: A Paradigm Shift in PRMT5 Inhibition for Cancer Therapy
A new generation of PRMT5 inhibitors, exemplified by Prmt5-IN-9, demonstrates significant advantages over first-generation compounds by leveraging a novel mechanism of action for enhanced tumor selectivity and a wider therapeutic window. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the key differentiators of these promising therapeutic agents.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its overexpression is implicated in numerous cancers, making it a compelling target for anti-cancer drug development.[1][2] First-generation PRMT5 inhibitors, while potent, have been hampered by mechanism-based toxicities due to their non-selective inhibition of PRMT5 in both cancerous and healthy tissues.[3][4] this compound and similar next-generation inhibitors overcome this limitation through a sophisticated, MTA-cooperative mechanism, offering a targeted approach to cancer therapy.
The Key Advantage: MTA-Cooperative Inhibition and Synthetic Lethality
The primary advantage of this compound lies in its MTA-cooperative mechanism of inhibition.[5][6][7] This mechanism exploits a common genetic alteration in many cancers: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][8]
-
MTAP Deletion in Cancer: The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[3][5]
-
MTA Accumulation: MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA).[8] Its deletion leads to a significant accumulation of MTA within cancer cells.[8]
-
MTA-PRMT5 Interaction: MTA can bind to PRMT5, but it is a weak inhibitor.[8]
-
This compound's Selective Action: this compound and other MTA-cooperative inhibitors are designed to preferentially bind to the PRMT5-MTA complex.[5][6] This ternary complex formation potently inhibits PRMT5 activity. In normal cells with functional MTAP, MTA levels are low, and therefore, this compound has significantly less activity. This selective inhibition in MTAP-deleted cancer cells creates a "synthetic lethal" interaction, where the combination of MTAP loss and PRMT5 inhibition is lethal to the cancer cell but spares normal, healthy cells.[3][9]
First-generation inhibitors, in contrast, are typically S-adenosyl-L-methionine (SAM)-competitive or SAM-cooperative, meaning they bind to the PRMT5 active site regardless of the MTA concentration. This lack of selectivity leads to on-target toxicities in tissues with high cellular turnover, such as the bone marrow.[3]
Quantitative Comparison of Inhibitor Performance
The superior selectivity of MTA-cooperative inhibitors like this compound is evident in both biochemical and cellular assays. The following tables summarize representative data comparing the performance of a first-generation inhibitor (e.g., EPZ015666) and a second-generation, MTA-cooperative inhibitor (e.g., MRTX1719, which shares the same mechanism as this compound).
Table 1: Biochemical Potency
| Inhibitor Class | Compound Example | Condition | IC50 (nM) | Fold-Potentiation by MTA |
| First-Generation | EPZ015666 | - MTA | 78 | ~1.5 (weakened) |
| (SAM-Competitive) | + MTA | 120 | ||
| Second-Generation | MRTX1719 | - MTA | 20.4 | ~5.7 |
| (MTA-Cooperative) | + MTA | 3.6 |
Data for EPZ015666 from PNAS (2018) and for MRTX1719 from Cancer Discovery (2023).[5][7]
Table 2: Cellular Activity in Isogenic Cell Lines
| Inhibitor Class | Compound Example | Cell Line | SDMA Inhibition IC50 (nM) | Cell Viability GI50 (nM) | Selectivity (MTAP WT / MTAP del) |
| First-Generation | GSK3326595 | HCT116 MTAP WT | - | - | Low |
| (SAM-Cooperative) | HCT116 MTAP del | - | - | ||
| Second-Generation | MRTX1719 | HCT116 MTAP WT | 653 | >10,000 | >81-fold (SDMA) |
| (MTA-Cooperative) | HCT116 MTAP del | 8 | <100 | >100-fold (Viability) |
Data for MRTX1719 from Cancer Discovery (2023).[5] SDMA (Symmetric Dimethylarginine) is a biomarker for PRMT5 activity.
Signaling Pathways and Experimental Workflows
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Prmt5-IN-9: A Guide for Laboratory Professionals
The proper handling and disposal of Prmt5-IN-9, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, strict protocols must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life, with long-lasting effects. It is imperative to avoid its release into the environment.
| Hazard Classification | Description | GHS Code | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 | P391: Collect spillage. |
Data sourced from the this compound Safety Data Sheet (SDS).
Standard Operating Procedure for Disposal
The primary directive for the disposal of this compound is to consign the waste to an approved waste disposal plant. Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
